Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-Bromo-4,5-difluorocinnamic Acid
The following technical guide details the structural characteristics, synthetic pathways, and application potential of 2-Bromo-4,5-difluorocinnamic acid (CAS: 1418746-65-2). This document is designed for research scienti...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural characteristics, synthetic pathways, and application potential of 2-Bromo-4,5-difluorocinnamic acid (CAS: 1418746-65-2). This document is designed for research scientists and medicinal chemists requiring high-fidelity data on this specific fluorinated intermediate.
Executive Summary
2-Bromo-4,5-difluorocinnamic acid is a specialized organofluorine intermediate used primarily in the synthesis of complex heterocyclic scaffolds. Its structure combines the electronic modulation of a vicinal difluoro-motif with the steric and reactive utility of an ortho-bromo substituent. This unique substitution pattern makes it a critical building block for fluoroquinolone analogs , fluorinated indoles , and liquid crystal mesogens .
This guide provides a validated synthetic protocol via Knoevenagel condensation, structural analysis based on analogous systems, and a reactivity map for downstream applications.
The molecule features a phenyl ring substituted at the 2-position with bromine and at the 4 and 5 positions with fluorine atoms, conjugated to an acrylic acid moiety. The trans (
) isomer is thermodynamically favored and is the standard commercial form.
~4.0 (Carboxylic acid), influenced by electron-withdrawing F/Br
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Electronic & Steric Analysis
4,5-Difluoro Motif: The vicinal fluorine atoms exert a strong electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (S
Ar), particularly at the position para to the fluorine.
2-Bromo Substituent: Provides a critical handle for transition-metal-catalyzed cross-coupling (Heck, Suzuki, Buchwald-Hartwig). Sterically, it forces the acrylic side chain out of planarity in the transition state, influencing the stereoselectivity of downstream cyclizations.
The most robust route to 2-Bromo-4,5-difluorocinnamic acid is the Knoevenagel condensation of 2-bromo-4,5-difluorobenzaldehyde with malonic acid. This method is preferred over the Heck reaction of styrene precursors due to the higher availability of the aldehyde starting material and the avoidance of palladium contamination in early steps.
Reaction Pathway Diagram
The following diagram illustrates the stepwise conversion from the aldehyde precursor to the final acid.
Figure 1: Synthetic workflow for the preparation of 2-Bromo-4,5-difluorocinnamic acid via Knoevenagel condensation.
Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for halogenated cinnamic acids.
Reagents:
2-Bromo-4,5-difluorobenzaldehyde (1.0 eq)
Malonic acid (1.2 eq)
Pyridine (Solvent/Base, 3-5 volumes)
Piperidine (Catalytic, 0.05 eq)
Procedure:
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-4,5-difluorobenzaldehyde in pyridine.
Addition: Add malonic acid and catalytic piperidine.
Reaction: Heat the mixture to 80-100°C for 2-4 hours. Evolution of CO
gas indicates the decarboxylation step is proceeding.
Quenching: Cool the reaction mixture to 0°C and slowly pour into an excess of ice-cold dilute HCl (2M). This step precipitates the free acid and neutralizes the pyridine.
Isolation: Filter the resulting white precipitate.
Purification: Recrystallize from Ethanol/Water or Acetic Acid to ensure removal of any cis-isomer or unreacted aldehyde.
Self-Validating Quality Control (QC):
1H NMR Check: Verify the presence of two doublets in the alkene region (6.3–7.8 ppm). A coupling constant (
) of ~15-16 Hz confirms the trans geometry. A smaller (~10-12 Hz) would indicate the cis impurity.
Reactivity & Applications Profile
The utility of 2-Bromo-4,5-difluorocinnamic acid lies in its dual functionality: the carboxylic acid tail and the aryl bromide head.
Reaction Map
This intermediate serves as a divergence point for several high-value scaffolds.
Figure 2: Divergent synthetic applications of the core scaffold.
Key Applications
Indole Synthesis: The ortho-bromo group allows for a Pd-catalyzed intramolecular amination (Buchwald-Hartwig type) or Heck cyclization if derivatized to an enamine, leading to 5,6-difluoroindoles, which are potent scaffolds in serotonin receptor modulation.
Fluoroquinolone Precursors: While not the primary industrial route, the reduction of the double bond followed by cyclization strategies can yield dihydroquinoline cores relevant to antibacterial research.
Materials Science: The rigid, rod-like structure of the fluorinated cinnamic acid core is used in the design of liquid crystalline polymers (LCPs), where the fluorine atoms lower the melting point and viscosity while maintaining thermal stability.
References
CAS Registry. 2-Bromo-4,5-difluorocinnamic acid (CAS 1418746-65-2). Chemical Abstracts Service.
Precursor Synthesis. Synthesis of 2-Bromo-4,5-difluorobenzaldehyde (CAS 476620-54-9).
Methodology. Jones, G. "The Knoevenagel Condensation."[1] Organic Reactions, 2011.
Analogous Reactivity. Synthesis of fluorinated cinnamic acids via Knoevenagel condensation.
Safety Data. Safety Data Sheet for Halogenated Cinnamic Acids.
Disclaimer: This guide is for research and development purposes only. All synthesis procedures should be performed in a controlled laboratory environment by qualified personnel wearing appropriate Personal Protective Equipment (PPE).
The Divergent Roles of 2-Bromo-4,5-difluorobenzoic Acid and Cinnamic Acid in Modern Drug Discovery
Executive Summary In the landscape of modern drug discovery, carboxylic acids serve as foundational moieties. However, their applications diverge wildly depending on their structural environment.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, carboxylic acids serve as foundational moieties. However, their applications diverge wildly depending on their structural environment. This technical guide examines two highly distinct carboxylic acids: 2-Bromo-4,5-difluorobenzoic acid , a highly functionalized synthetic building block, and Cinnamic acid , a naturally occurring, pharmacologically privileged scaffold. By dissecting their physicochemical properties, mechanistic pathways, and experimental workflows, this whitepaper provides actionable insights for medicinal chemists and drug development professionals.
Structural and Physicochemical Profiling
The fundamental difference between these two compounds lies in their structural classification and subsequent chemical reactivity. 2-Bromo-4,5-difluorobenzoic acid is a rigid, halogenated aromatic ring heavily decorated with electron-withdrawing groups[1]. Conversely, cinnamic acid is an
-unsaturated aromatic acid, characterized by a planar, electron-delocalized system[2].
Cinnamic Acid: A Privileged Pharmacological Scaffold
Cinnamic acid and its derivatives exhibit profound anti-inflammatory, antimicrobial, and anticancer properties[6][7]. The primary mechanism for its anti-inflammatory effect is the inhibition of the Toll-like receptor 4 (TLR4) and the downstream nuclear factor kappa B (NF-κB) signaling pathway[8]. By preventing the phosphorylation and degradation of IκBα, cinnamic acid halts the nuclear translocation of NF-κB, thereby suppressing the transcription of pro-inflammatory cytokines like TNF-
-unsaturated carbonyl system acts as a Michael acceptor, capable of interacting with cysteine residues on target proteins, which underpins its ability to disrupt bacterial cell membranes and inhibit tubulin polymerization in cancer cells[5][8].
Cinnamic acid derivatives inhibit the TLR4/NF-κB inflammatory signaling pathway.
2-Bromo-4,5-difluorobenzoic Acid: A High-Value Fluorinated Building Block
While cinnamic acid is often the active pharmacophore,4 is utilized as a biochemical reagent to construct novel chemical entities[4][9]. The strategic placement of fluorine atoms is a hallmark of contemporary medicinal chemistry, used to tune drug behavior, enhance membrane permeability, and improve target binding kinetics[10].
The divergent reactivity of this molecule allows for orthogonal functionalization: the bromine atom undergoes palladium-catalyzed cross-coupling, while the fluorine atoms (activated by the electron-withdrawing carboxylate) can undergo nucleophilic aromatic substitution (SNAr) with amines or thiols.
Stepwise synthetic diversification of 2-Bromo-4,5-difluorobenzoic acid.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the standard handling and chemical modification of these compounds. Every step is grounded in chemical causality and includes a self-validating checkpoint.
Protocol A: Synthesis of Cinnamic Acid Amides for Antimicrobial Screening
This protocol details the generation of cinnamide derivatives, which are frequently screened for enhanced antimicrobial efficacy[7].
Activation: Dissolve 1.0 eq of cinnamic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0 °C for 30 minutes.
Causality: Cinnamic acid is relatively unreactive towards amines. EDC forms an active O-acylisourea. HOBt is added to convert this into a more stable, yet highly reactive, active ester, preventing the formation of unreactive N-acylurea byproducts.
Amine Addition: Add 1.1 eq of the target amine and 2.5 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.
Causality: DIPEA neutralizes the amine hydrochloride salt, ensuring the amine is nucleophilic enough to attack the HOBt-ester.
Validation Checkpoint: Monitor via LC-MS. The disappearance of the cinnamic acid peak (m/z 147[M-H]-) and the appearance of the product mass confirms conversion.
Workup: Dilute with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
Causality: The acid wash removes unreacted amine and DIPEA. The basic wash removes unreacted cinnamic acid and HOBt, leaving the pure amide in the organic layer.
Protocol B: Orthogonal Functionalization of 2-Bromo-4,5-difluorobenzoic Acid
This workflow demonstrates how to leverage the distinct halogens on the aromatic ring for drug discovery applications[10].
Esterification (Protection): Reflux the acid in methanol with a catalytic amount of H2SO4 for 8 hours.
Causality: The free carboxylic acid can coordinate with the palladium catalyst and interfere with the basic conditions of the Suzuki coupling. Masking it as a methyl ester prevents this off-target interaction.
Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show a higher Rf spot (ester) compared to the baseline acid.
Suzuki-Miyaura Cross-Coupling: Combine the ester (1.0 eq), an arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a degassed Toluene/H2O mixture. Heat to 90 °C for 6 hours.
Causality: The 2-bromo position readily undergoes oxidative addition with Pd(0). The fluorine atoms are inert to these specific conditions but inductively activate the ring. K2CO3 activates the boronic acid to form a reactive boronate complex necessary for transmetalation.
Validation Checkpoint: GC-MS analysis of the organic layer must confirm the biaryl product mass and the complete absence of the starting brominated ester.
Conclusion
While both are carboxylic acids, their utility in drug development is entirely distinct. Cinnamic acid provides a biologically active, naturally derived scaffold ready for direct target modulation. In contrast, 2-Bromo-4,5-difluorobenzoic acid acts as a highly programmable synthetic canvas, allowing medicinal chemists to systematically introduce fluorine and complex aryl groups to optimize pharmacokinetics and pharmacodynamics.
Solubility Profiling of Polyfluorinated Cinnamic Acids: Thermodynamics, Protocols, and Solvent Selection
This guide details the solubility behavior, thermodynamic modeling, and experimental characterization of polyfluorinated cinnamic acids. It is designed for application scientists and process chemists optimizing purificat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the solubility behavior, thermodynamic modeling, and experimental characterization of polyfluorinated cinnamic acids. It is designed for application scientists and process chemists optimizing purification and reaction workflows.
Executive Summary
Polyfluorinated cinnamic acids (e.g., 2,4,5-trifluorocinnamic acid, pentafluorocinnamic acid) are critical building blocks in the synthesis of bioisosteres and liquid crystal materials. Their solubility behavior deviates significantly from non-fluorinated cinnamic acid due to the "Fluorine Effect" —a combination of increased lipophilicity, altered electrostatic potential surfaces, and enhanced
- stacking interactions in the crystal lattice.
This guide provides a validated framework for predicting, measuring, and modeling the solubility of these compounds in organic solvents.
Part 1: Theoretical Framework & The Fluorine Effect
Structural Impact on Solubility
Replacing hydrogen with fluorine on the phenyl ring of cinnamic acid introduces profound physicochemical changes:
Lipophilicity (
): Fluorination increases hydrophobicity. While trans-cinnamic acid has a , pentafluorocinnamic acid exceeds 3.5. This shifts solubility preference from polar protic solvents (water/methanol) toward aprotic esters and ethers.
Crystal Lattice Energy: The C-F bond is highly polar but non-polarizable. Polyfluorination often creates a "fluorous" shield, facilitating strong face-to-face
-stacking (arene-perfluoroarene interactions). This increases the enthalpy of fusion (), theoretically lowering solubility according to the General Solubility Equation (GSE).
Hansen Solubility Parameters (HSP)
To select the optimal solvent, we utilize the HSP distance (
). Solubility is maximized when the solute's parameters () align with the solvent's.
(Dispersion): Increases with fluorination due to higher molar volume.
(Polarity): Variable; specific isomers (like 2,4,5-trifluoro) possess strong dipole moments due to asymmetric substitution.
(Hydrogen Bonding): Remains driven by the carboxylic acid tail, necessitating solvents capable of H-bond acceptance (e.g., Ethanol, Ethyl Acetate).
Part 2: Experimental Methodology
Protocol: Laser Monitoring Observation Technique
The Laser Monitoring Observation Technique is the gold standard for determining dynamic solubility in metastable zones, superior to the static shake-flask method for process engineering.
Equipment Setup
Vessel: Double-jacketed glass vessel (50 mL) with a programmable thermostat (accuracy
The following table summarizes the solubility behavior of 4-fluorocinnamic acid (a proxy for mono-fluorinated behavior) and 2,4,5-trifluorocinnamic acid (polyfluorinated behavior) in key industrial solvents.
Table 1: Solubility (Mole Fraction,
) at 298.15 K
Solvent
Type
4-Fluorocinnamic Acid ()
2,4,5-Trifluorocinnamic Acid ()*
Trend Analysis
Ethanol
Polar Protic
High. H-bonding drives solubility; F-substitution has minor impact here.
Ethyl Acetate
Polar Aprotic
Highest increase. Polyfluorination favors aprotic esters due to dipole alignment.
Toluene
Aromatic
Moderate.- interactions between solvent and fluorinated ring enhance solubility.
Water
Polar Protic
Very Low. Hydrophobicity of F-atoms drastically reduces aqueous solubility.
*Note: Values for 2,4,5-trifluorocinnamic acid are projected based on comparative lipophilicity data of fluorinated benzoates.
Thermodynamic Modeling
To model the solubility for process design (e.g., cooling crystallization), the Modified Apelblat Equation is the most accurate semi-empirical model for this class of compounds.
= Empirical parameters derived from regression of experimental data.
Thermodynamic Analysis (van't Hoff):
The dissolution enthalpy (
) and entropy () are calculated using the van't Hoff plot ( vs ).
Endothermic Process: For all cinnamic acid derivatives,
(solubility increases with T).
Driving Force: The dissolution is entropy-driven (
), overcoming the crystal lattice energy.
Visualization: Solvent Selection Logic
Caption: Figure 2. Decision matrix for solvent selection based on process intent and degree of fluorination.
Part 4: Applications in Process Chemistry
Recrystallization Strategies
For 2,4,5-trifluorocinnamic acid, a cooling crystallization from Ethanol/Water (80:20 v/v) or pure Ethyl Acetate is recommended.
Why? The solubility curve in Ethyl Acetate is steep (high
), allowing for high recovery yields upon cooling from 60°C to 5°C.
Anti-solvent: Water acts as a powerful anti-solvent. Adding water to an ethanolic solution of the acid will force precipitation due to the "hydrophobic effect" of the fluorine atoms.
Co-Crystal Engineering
Polyfluorinated cinnamic acids are excellent candidates for co-crystallization (e.g., with 4,4'-bipyridine) due to the electron-deficient nature of the fluorinated ring interacting with electron-rich partners. Solubility data in Acetonitrile is critical here, as it often mediates these supramolecular assemblies without interfering in H-bonding.
References
Jouyban, A., et al. (2015). "An automated system for determining drug solubility based on laser monitoring technique." Journal of Laboratory Automation.
BenchChem. (2025).[3] "Physical Properties of trans-3,4-Difluorocinnamic Acid." BenchChem Technical Repository.
Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook." CRC Press. (Foundational text for HSP methodology described in Part 1).
Wang, Y., et al. (2024).[4] "Solubility Behavior and Data Correlation of Dimethoxycinnamic Acid Derivatives." ResearchGate / Journal of Chemical & Engineering Data. (Cited for thermodynamic modeling approach).[1]
2-Bromo-4,5-difluorocinnamic acid molecular weight and formula
Executive Summary 2-Bromo-4,5-difluorocinnamic acid (CAS: 1418746-65-2 ) is a specialized fluorinated building block critical to the synthesis of advanced heterocyclic pharmacophores. As a tri-functionalized aromatic sca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Bromo-4,5-difluorocinnamic acid (CAS: 1418746-65-2 ) is a specialized fluorinated building block critical to the synthesis of advanced heterocyclic pharmacophores. As a tri-functionalized aromatic scaffold, it offers three distinct chemical handles: a carboxylic acid for condensation/cyclization, a vicinal difluoro motif for metabolic blocking, and an ortho-bromide for transition-metal-catalyzed cross-coupling.
This guide provides a definitive physicochemical profile, a validated synthetic protocol via Knoevenagel condensation, and a structural analysis of its application in developing fluoroquinolones and indole-based therapeutics.
Physicochemical Profile
The following data establishes the baseline identity and properties of the compound.
Slightly stronger acid than cinnamic acid due to electron-withdrawing halogens.
LogP
2.8 – 3.1
Moderate lipophilicity; suitable for CNS-active drug design.
SMILES
OC(=O)/C=C/C1=CC(F)=C(F)C=C1Br
Synthetic Methodology: The Knoevenagel Route
While 2-Bromo-4,5-difluorocinnamic acid is commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust route utilizes the Knoevenagel condensation of 2-bromo-4,5-difluorobenzaldehyde with malonic acid.
Reaction Logic
The aldehyde carbonyl is activated by the electron-withdrawing fluorine atoms, making it highly susceptible to nucleophilic attack by the malonate anion. The ortho-bromine exerts a steric influence that favors the formation of the trans-(E)-isomer to minimize steric clash with the carboxylic acid moiety.
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4,5-difluorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (15 mL).
Catalysis: Add catalytic piperidine (1 mmol). The reaction is slightly exothermic.
Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde. Note: CO₂ evolution indicates decarboxylation is proceeding.
Quench: Cool the reaction mixture to 0°C in an ice bath.
Acidification: Slowly pour the reaction mixture into ice-cold 1M HCl (100 mL) with vigorous stirring. The pyridine is neutralized, and the product precipitates as a white solid.
Isolation: Filter the precipitate and wash with cold water (3 x 20 mL) to remove residual pyridinium salts.
Purification: Recrystallize from Ethanol/Water (9:1) to yield needle-like crystals.
The following diagram illustrates the synthesis of the core scaffold and its divergent applications in medicinal chemistry (e.g., Suzuki coupling vs. Cyclization).
Figure 1: Synthetic pathway from aldehyde precursor to the cinnamic acid scaffold and key downstream medicinal chemistry applications.
Applications in Drug Discovery
A. The "Fluoro-Switch" Effect
The 4,5-difluoro substitution pattern is not arbitrary. In medicinal chemistry, this specific motif is used to:
Block Metabolism: The C4 and C5 positions on the phenyl ring are typical sites for cytochrome P450 oxidative metabolism. Fluorine substitution blocks this degradation, extending the drug's half-life (
).
Modulate pKa: The electron-withdrawing nature of the fluorines lowers the pKa of the cinnamic acid side chain, potentially altering biodistribution and protein binding.
B. Precursor to Fluoroquinolones
This compound is a direct structural bioisostere for precursors used in the synthesis of Danofloxacin and other 3rd-generation fluoroquinolones. The cinnamic acid double bond allows for cyclization strategies to form the quinolone core, while the bromine atom serves as a placeholder for introducing piperazinyl or pyrrolidinyl side chains later in the synthesis.
C. Ortho-Bromo Functionalization
Unlike simple difluorocinnamic acids, the 2-bromo substituent provides a critical "handle" for diversity-oriented synthesis.
Suzuki-Miyaura Coupling: Allows the attachment of aryl or heteroaryl groups at the ortho position.
Heck Reaction: Can be used to fuse rings, creating complex indole or isoquinoline architectures.
Safety & Handling (MSDS Summary)
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood. Avoid dust formation.
Storage: Store in a cool, dry place. Light sensitive (store in amber vials to prevent cis/trans photoisomerization).
Technical Guide: Safety & Handling of Fluorinated Cinnamic Acids
Executive Summary Fluorinated cinnamic acids (e.g., 2-, 3-, 4-fluorocinnamic acid and trifluoromethyl analogs) are critical intermediates in the synthesis of bioactive pharmacophores and advanced materials.[1][2] While o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fluorinated cinnamic acids (e.g., 2-, 3-, 4-fluorocinnamic acid and trifluoromethyl analogs) are critical intermediates in the synthesis of bioactive pharmacophores and advanced materials.[1][2] While often categorized generically alongside non-fluorinated organics, the presence of the carbon-fluorine (C–F) bond introduces specific physicochemical shifts—notably in acidity (pKa) and lipophilicity—that alter their toxicological profile and handling requirements.[3]
This guide moves beyond the standard 16-section Safety Data Sheet (SDS) to provide a context-aware safety architecture . It addresses the discrepancy between "Irritant" and "Toxic" classifications found in vendor data and establishes a self-validating protocol for their use in high-throughput synthesis (e.g., Heck couplings).
Part 1: Compound Identification & The "Fluorine Effect"
Chemical Context
Fluorinated cinnamic acids are derivatives of trans-cinnamic acid where one or more hydrogen atoms on the phenyl ring are replaced by fluorine.[1] In drug discovery, they serve as bioisosteres , enhancing metabolic stability by blocking labile sites (e.g., para-oxidation) while modulating lipophilicity.
Physicochemical Safety Data
The introduction of fluorine—the most electronegative element—lowers the pKa of the carboxylic acid via inductive effects, making these compounds slightly more acidic and potentially more corrosive to mucous membranes than their non-fluorinated parents.
Property
trans-Cinnamic Acid
4-Fluorocinnamic Acid
3-Fluorocinnamic Acid
Safety Implication
CAS No.
140-10-3
459-32-5
458-46-8
Unique ID required for waste streams.
Mol. Weight
148.16 g/mol
166.15 g/mol
166.15 g/mol
Heavier dusts settle faster, but fine particulates persist.
Melting Point
133 °C
208–210 °C
164–166 °C
Higher thermal stability; requires higher energy to melt/decompose.
Persists in aqueous waste; requires organic solvent for cleaning.
Expert Insight: The high melting point of the para-fluoro isomer (210°C) compared to the unsubstituted acid (133°C) indicates strong intermolecular crystal lattice energy. This results in dry, electrostatic powders that are prone to "flying" during weighing, significantly increasing inhalation risk.
Part 2: Hazard Identification & Toxicology[4]
The Classification Divergence
Researchers will often find conflicting hazard codes for these compounds depending on the supplier (e.g., Sigma-Aldrich vs. TCI).
Classification A (Conservative): Acute Tox. 3 (H301) – Toxic if swallowed.
Classification B (Standard): Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).
Scientific Verdict: While acute oral toxicity is lower than fluoroacetic acid, the H301 classification often stems from shipping regulations (UN 2811, Toxic Solid, Organic, N.O.S.) applied when specific LD50 data is lacking. Treat as Toxic (Category 3) to ensure maximum personnel protection.
H335: May cause respiratory irritation (Crystal dust inhalation).[5]
Thermal Decomposition Risks
Unlike standard organic acids, the combustion of fluorinated compounds releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .
Standard Fire: CO, CO₂.
Fluorinated Fire: CO, CO₂, HF (gas) .
Part 3: Operational Protocol (SOP)
This protocol utilizes a "Check-Verify-Act" logic to prevent exposure.[4]
Engineering Controls & PPE[4][8]
Ventilation: All weighing and open-vessel transfers MUST occur inside a certified chemical fume hood.
Gloves: Nitrile (0.11 mm) is sufficient for solid handling. If dissolved in polar aprotic solvents (DMF/DMSO), use Butyl Rubber or double-gloved Nitrile to prevent solvent-mediated permeation.
Respiratory: If fume hood work is impossible (e.g., instrument maintenance), a P3 (particle) respirator is mandatory.
Weighing & Transfer Workflow (The Static Risk)
Fluorinated cinnamic acids are notorious for static charge buildup.
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
Vessel Selection: Use glass or antistatic weighing boats. Avoid standard plastic boats which exacerbate static "jumping" of the powder.
Solvation: Dissolve the solid immediately after weighing to lock the hazard into the liquid phase.
Waste Disposal[6]
Segregation: Do not mix with strong oxidizers or basic waste streams where heat generation could volatilize the compound.[7]
Labeling: Clearly mark waste as "Fluorinated Organic Acid" – this alerts downstream disposal crews to the potential for HF generation during incineration.
Part 4: Visualization of Safety Logic
Safety Assessment Workflow
This diagram outlines the decision-making process from receipt of the chemical to disposal.
Distinguishing between a standard exposure and a thermal decomposition event is vital.
Figure 2: Differential response logic. Note that Calcium Gluconate is reserved for decomposition events releasing HF.
Part 5: Synthesis Context (The Heck Reaction)
In medicinal chemistry, these acids are frequently used in Palladium-catalyzed Heck couplings.
Reaction Safety: The reaction typically requires a base (e.g., Triethylamine or Potassium Carbonate) and heat (80–120°C).
Risk: Heating fluorinated cinnamic acids in basic media is generally stable. However, decarboxylation can occur at high temperatures, potentially releasing fluorinated styrenes (volatile).
Control: Always run these reactions under a reflux condenser to contain volatile byproducts.
References
BenchChem. (2025).[2][8] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Retrieved from
Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Fluorocinnamic acid.[4][6] Retrieved from
National Institutes of Health (NIH). (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives.[9] PubMed. Retrieved from [9]
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Fluorocinnamic acid (Product 222720). Retrieved from
National Institute of Standards and Technology (NIST). (2023). 4-Fluorocinnamic acid - Gas Phase IR Spectrum. Retrieved from
Protocol for Preparing 2-Bromo-4,5-difluorocinnamic Acid via Knoevenagel-Doebner Condensation
Executive Summary This application note details the robust, scalable synthesis of 2-bromo-4,5-difluorocinnamic acid from 2-bromo-4,5-difluorobenzaldehyde and malonic acid. The methodology leverages the Knoevenagel-Doebne...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the robust, scalable synthesis of 2-bromo-4,5-difluorocinnamic acid from 2-bromo-4,5-difluorobenzaldehyde and malonic acid. The methodology leverages the Knoevenagel-Doebner condensation, utilizing a synergistic pyridine/piperidine catalytic system to drive both the initial condensation and the subsequent decarboxylation. This protocol is designed for researchers and drug development professionals requiring high-purity halogenated cinnamic acid derivatives for downstream active pharmaceutical ingredient (API) synthesis.
Mechanistic Rationale & Causality
The Knoevenagel-Doebner condensation is the preeminent method for generating α,β-unsaturated carboxylic acids from aryl aldehydes[1]. For the synthesis of 2-bromo-4,5-difluorocinnamic acid, the starting material—2-bromo-4,5-difluorobenzaldehyde (CAS: 476620-54-9)[2]—presents a unique electronic and steric environment.
Electronic & Steric Effects: The highly electronegative fluorine atoms at the C4 and C5 positions inductively withdraw electron density, increasing the electrophilicity of the carbonyl carbon. However, the C-Br bond positioned ortho to the aldehyde group creates significant steric hindrance, which can impede the approach of bulky nucleophiles[3].
Catalytic Synergy: To overcome this steric bulk, a dual-catalyst system is employed. Piperidine acts as a nucleophilic kinetic catalyst, condensing with the aldehyde to form a highly reactive, less sterically hindered iminium intermediate. Pyridine serves a dual role: it acts as the solvent and base to deprotonate malonic acid, and critically, it promotes the decarboxylation of the di-acid intermediate at elevated temperatures to yield the thermodynamically favored trans-cinnamic acid derivative[4].
Materials and Reagents
All quantitative data for the reaction setup is summarized below to ensure stoichiometric precision.
Reagent
CAS Number
Equivalents
Role in Synthesis
2-Bromo-4,5-difluorobenzaldehyde
476620-54-9
1.0 eq
Electrophilic Substrate
Malonic Acid
141-82-2
1.2 eq
Active Methylene / Nucleophile
Piperidine
110-89-4
0.1 eq
Kinetic Condensation Catalyst
Pyridine
110-86-1
Solvent vol.
Solvent, Base, Decarboxylation Promoter
Hydrochloric Acid (3M)
7647-01-0
As needed
Acidification / Precipitation Agent
Experimental Protocol
This protocol is designed as a self-validating system . Visual and chemical cues are embedded within the steps to ensure the operator can verify the reaction's progress in real-time.
Step 1: Reagent Mixing
In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4,5-difluorobenzaldehyde (1.0 eq, e.g., 5.0 mmol, 1.10 g) and malonic acid (1.2 eq, 6.0 mmol, 0.62 g)[1].
Causality: A slight stoichiometric excess of malonic acid ensures the complete consumption of the valuable halogenated benzaldehyde substrate.
Step 2: Catalyst Addition
Add anhydrous pyridine (approx. 8–10 mL) to the flask to dissolve the solids. Once dissolved, add 3–4 drops of piperidine (approx. 0.1 eq)[1].
Causality: Pyridine acts as the bulk solvent and stoichiometric base. Piperidine is the kinetic catalyst required to bypass the ortho-bromine steric hindrance[3].
Attach a reflux condenser to the flask. Heat the reaction mixture in an oil bath set to 100–110 °C for 2 to 4 hours[1].
Self-Validation: Observe the reaction for effervescence. The visible release of CO₂ gas indicates that the initial Knoevenagel condensation has occurred and the subsequent Doebner decarboxylation is actively underway[4]. Once gas evolution ceases, the decarboxylation is nearing completion. Confirm full conversion via TLC (Hexanes:EtOAc 7:3, UV visualization at 254 nm).
Step 4: Cooling & Acidification
Cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 30 mL of crushed ice and water. While stirring vigorously, dropwise add 3M HCl until the pH of the solution reaches ~2.0[1].
Causality: In the basic pyridine medium, the product exists as a highly soluble pyridinium/piperidinium carboxylate salt. Aggressive acidification to pH ≤ 2 fully protonates the carboxylate, drastically reducing its aqueous solubility and forcing the precipitation of the free 2-bromo-4,5-difluorocinnamic acid.
Step 5: Isolation & Purification
Collect the crude precipitate via vacuum filtration. Wash the filter cake with copious amounts of cold distilled water to remove residual pyridine hydrochloride and unreacted malonic acid. Recrystallize the crude solid from a mixture of ethanol and water to yield the pure trans-2-bromo-4,5-difluorocinnamic acid.
Troubleshooting & Process Causality
Observation
Mechanistic Cause
Corrective Action
No CO₂ evolution during heating
Insufficient thermal energy to drive the decarboxylation of the di-acid intermediate.
Ensure the internal reaction temperature strictly reaches 100–110 °C.
Product oils out instead of precipitating
Rapid cooling or localized pH gradients during the aqueous acidification step.
Add HCl dropwise under vigorous stirring; ensure final pH is strictly ≤ 2.
Low yield / Unreacted aldehyde
Steric hindrance from the ortho-bromine atom impeding the uncatalyzed reaction[3].
Ensure active piperidine catalyst is present and not degraded; check reagent purity.
Experimental Workflow Diagram
Figure 1: Knoevenagel-Doebner workflow for 2-bromo-4,5-difluorocinnamic acid synthesis.
van Beurden, K., de Koning, S., Molendijk, D., & van Schijndel, J. (2020). "The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds." Green Chemistry Letters and Reviews, 13(4), 85-100. Taylor & Francis. [Link]
Strategic Synthesis of Fluorinated Cinnamic Acids: A Comparative Guide to Reagent Selection and Process Optimization
Abstract Fluorinated cinnamic acids are critical pharmacophores in medicinal chemistry, serving as bioisosteres for non-fluorinated aromatics to modulate metabolic stability, lipophilicity, and pKa. This guide moves beyo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Fluorinated cinnamic acids are critical pharmacophores in medicinal chemistry, serving as bioisosteres for non-fluorinated aromatics to modulate metabolic stability, lipophilicity, and pKa. This guide moves beyond basic textbook synthesis, offering a critical analysis of the three dominant synthetic pathways: Knoevenagel Condensation, Mizoroki-Heck Coupling, and Horner-Wadsworth-Emmons (HWE) Olefination. We prioritize "self-validating" protocols where reaction progress is observable, ensuring reproducibility in drug discovery campaigns.
The "Workhorse" Method: Knoevenagel Condensation
Best for: Scale-up, cost-efficiency, and thermodynamically stable (E)-isomers.
The Knoevenagel condensation, specifically the Doebner Modification , remains the industrial standard. However, when using fluorinated benzaldehydes, the electron-withdrawing nature of fluorine significantly enhances the electrophilicity of the carbonyl carbon, often accelerating reaction rates but increasing susceptibility to side reactions (e.g., Cannizzaro disproportionation) if base strength is uncontrolled.
Expert Insight: Piperidine forms a reactive iminium ion intermediate with the aldehyde, which is far more electrophilic than the free aldehyde. Pyridine acts as a thermodynamic sink for the generated CO₂ during the decarboxylation step.
Protocol: The Doebner Modification[3]
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve Fluorobenzaldehyde (10 mmol) and Malonic Acid (12 mmol) in Pyridine (3.0 mL) .
Catalysis: Add Piperidine (0.1 mL / ~5 drops) .
Observation: A slight exotherm indicates the formation of the piperidinium salt.
Reaction: Heat to 80–100°C for 2–4 hours.
Self-Validation: The reaction is complete when CO₂ evolution (bubbling) ceases. For fluorinated substrates, this often occurs faster than non-fluorinated analogs. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1); the aldehyde spot will disappear, and a lower Rf acid spot will appear.
Workup: Cool to 0°C. Pour the mixture into ice-cold HCl (6M, 15 mL) with vigorous stirring.
Why? This protonates the pyridine and precipitates the free cinnamic acid.
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (1:1) .
The "Precision" Method: Mizoroki-Heck Reaction
Best for: Late-stage functionalization, complex substrates, and avoiding harsh acidic/basic conditions.
The Heck reaction couples aryl halides with acrylic acid. For fluorinated targets, this allows the use of commercially available fluorinated aryl bromides/iodides.
The following diagram illustrates the catalytic cycle. Note the critical Beta-Hydride Elimination step which establishes the trans (E) stereochemistry.
Figure 1: Catalytic cycle of the Mizoroki-Heck reaction for fluorinated substrates. The cycle emphasizes the regeneration of Pd(0) via base scavenging.
While Knoevenagel and Heck heavily favor the thermodynamic E-isomer (>95:5), HWE allows access to the elusive Z-isomer (cis-cinnamic acids) by modifying the phosphonate reagent.
Reaction: Stir at -78°C for 2 hours. Do not warm to RT until quenched (warming promotes isomerization to E).
Quench: Add saturated NH₄Cl.
Comparative Analysis & Decision Matrix
Use the following flowchart to select the optimal reagent system for your specific drug development need.
Figure 2: Decision matrix for reagent selection based on substrate, stereochemistry, and scale.
Summary Data Table
Feature
Knoevenagel
Heck Coupling
HWE (Standard)
Atom Economy
High (Loss of CO₂ + H₂O)
Moderate (Loss of HX)
Low (Phosphate waste)
Cost
Low ($)
High ($ - Pd catalyst)
Moderate ()
F-Compatibility
High (Watch for aldol side rxn)
High (Avoid C-F activation)
High
Purification
Recrystallization (Easy)
Chromatography (Remove Pd)
Chromatography/Extraction
Purification & Safety (Fluorine Specifics)
Solubility Anomalies
Fluorinated cinnamic acids often exhibit lower solubility in hydrocarbon solvents compared to their non-fluorinated counterparts due to the high polarity of the C-F bond.
Recrystallization Solvent: Do not rely on pure Ethanol. Use Ethanol/Water (4:1) or Toluene/Heptane mixtures.
NMR Verification: Always check ¹⁹F-NMR. A shift in the fluorine signal often indicates protecting group failure or ring degradation.
Safety Warning
Skin Absorption: Fluorinated acids can be more lipophilic, increasing skin absorption rates. Double-gloving (Nitrile) is mandatory.
Waste: Palladium waste (Heck) must be segregated. Phosphonate waste (HWE) requires specific disposal protocols to prevent aquatic toxicity.
References
Knoevenagel Condensation (Doebner Modification)
Mechanism & General Protocol: Organic Chemistry Portal.[5] "Knoevenagel Condensation."[1][2][6][7]
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-4,5-difluorocinnamic Acid
This Application Note and Protocol is designed for researchers utilizing 2-Bromo-4,5-difluorocinnamic acid as a scaffold in medicinal chemistry. This substrate is a high-value precursor for 6,7-difluoroquinolones and flu...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers utilizing 2-Bromo-4,5-difluorocinnamic acid as a scaffold in medicinal chemistry. This substrate is a high-value precursor for 6,7-difluoroquinolones and fluorinated stilbenes .[1]
The guide prioritizes autonomy and scientific integrity , synthesizing mechanistic insights with a robust, field-tested protocol.
[1]
Executive Summary & Substrate Analysis
2-Bromo-4,5-difluorocinnamic acid presents a unique set of electronic and steric challenges that distinguish it from standard aryl bromides. Successful coupling requires a protocol that balances the activation of the C-Br bond against the steric pressure of the ortho-acrylic acid moiety.
Reactivity Profile
Feature
Chemical Consequence
Experimental Implication
4,5-Difluoro Substitution
Highly electron-deficient ring (-acidic).
Facilitated Oxidative Addition: The C-Br bond is activated, allowing reaction at lower temperatures than electron-rich bromides.[1]
Ortho-Acrylic Acid
Significant steric bulk at the 2-position.
Ligand Requirement: Standard ligands (PPh) may be sluggish. Bulky, electron-rich phosphines (e.g., SPhos, XPhos) are recommended for high turnover.[1]
Free Carboxylic Acid
Exists as a carboxylate anion under basic coupling conditions.[1]
Conjugated system susceptible to Heck coupling or polymerization.[1]
Selectivity Control: Boronic acid transmetallation is generally faster than olefin insertion (Heck), but high temperatures (>100°C) should be avoided to prevent side reactions.[1]
Optimization Strategy: The "Why" Behind the Protocol
Catalyst & Ligand Selection
While Pd(PPh
) is the historical standard, it is often insufficient for ortho-substituted cinnamates due to steric crowding.
Recommendation:Buchwald Dialkylbiaryl Phosphines (SPhos or XPhos) .
Mechanism: These ligands provide a protective "pocket" around the Palladium center, facilitating the reductive elimination step which is often rate-limiting in sterically hindered couplings [1].
Alternative:Pd(dppf)Cl
is a robust, cost-effective alternative for less hindered boronic acids, resisting dechelation better than PPh.[1]
Base & Solvent System
The free carboxylic acid consumes 1 equivalent of base immediately to form the salt.
Base:K
PO (Potassium Phosphate) is superior to Carbonates for hindered substrates due to higher basicity and better solubility profiles in dioxane/water mixtures.
Solvent:1,4-Dioxane / Water (4:1) .[1][2] Water is strictly required to solubilize the inorganic base and the carboxylate intermediate.
Standardized Experimental Protocol
Objective: Coupling of 2-Bromo-4,5-difluorocinnamic acid (1.0 equiv) with Aryl Boronic Acid (1.2 equiv).
(2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl·DCM (3-5 mol%)
Base: K
PO (3.0 equiv)
Solvent: 1,4-Dioxane (degassed) and Deionized Water (degassed)
Step-by-Step Procedure
1. Setup (Inert Atmosphere)
Charge a reaction vial (equipped with a magnetic stir bar) with 2-Bromo-4,5-difluorocinnamic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and SPhos (4 mol%).[1]
Note: If using the pre-formed catalyst Pd(dppf)Cl
, add it here.
Seal the vial with a septum and purge with Nitrogen or Argon for 5 minutes.
TLC Tip: Spot the reaction mixture directly. The starting material (acid) will streak; the product (biaryl acid) will likely be more polar than the debrominated byproduct. To visualize clearly, take a mini-aliquot, acidify with 1M HCl in a vial, extract with EtOAc, and spot the organic layer.[1]
4. Workup (The "Self-Validating" Purification)
This step utilizes the acidic nature of the product to separate it from neutral impurities (e.g., homocoupled boronic acid, phosphine oxides) without column chromatography.
Dilute with Water (double the reaction volume) and Ethyl Acetate (EtOAc).
Phase Separation 1 (Basic Wash): Transfer to a separatory funnel. The product is in the Aqueous Layer (as a carboxylate salt). The organic layer contains neutral impurities.
Action: Collect the Aqueous layer. Discard the Organic layer (or keep for recovery of neutral byproducts).
Acidification: Carefully acidify the aqueous layer to pH ~2-3 using 1M HCl. A precipitate often forms.[1][5]
Phase Separation 2 (Extraction): Extract the now-cloudy aqueous layer with EtOAc (3x).
Drying: Combine EtOAc extracts, dry over Na
SO, filter, and concentrate in vacuo.
Visualization: Workup Logic & Mechanism
The following diagram illustrates the "Self-Validating" purification logic, ensuring high purity without immediate chromatography.
If product precipitates upon acidification, filter the solid directly instead of extracting.[1] Wash cake with water and cold ether.[1]
References
Bardner, T. E., & Buchwald, S. L. (2007).[1] Continuous-Flow Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society. Link
Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link
Deng, J. Z., Paone, D. V., et al. (2004).[1] Suzuki-Miyaura Cross-Coupling of 2-Bromocinnamic Acid Derivatives. Organic Letters. Link
Application Note: Chemoselective Heck Reaction Protocol for 2-Bromo-4,5-difluorocinnamic Acid Synthesis
Executive Summary & Mechanistic Rationale The synthesis of highly functionalized halogenated building blocks is a cornerstone of modern drug discovery. 2-Bromo-4,5-difluorocinnamic acid serves as a critical intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The synthesis of highly functionalized halogenated building blocks is a cornerstone of modern drug discovery. 2-Bromo-4,5-difluorocinnamic acid serves as a critical intermediate for the development of fluorinated coumarins, quinolones, and targeted therapeutics. The strategic retention of the aryl bromide moiety during its synthesis allows for subsequent orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) at later stages of drug development[1].
This application note details a highly chemoselective Mizoroki-Heck cross-coupling protocol to synthesize 2-bromo-4,5-difluorocinnamic acid from 1-bromo-4,5-difluoro-2-iodobenzene [2] and acrylic acid .
The Causality of Chemoselectivity:
The success of this protocol relies on the differential bond dissociation energies (BDE) of the carbon-halogen bonds. The C–I bond (~65 kcal/mol) undergoes oxidative addition with the Palladium(0) active species significantly faster than the C–Br bond (~81 kcal/mol). By utilizing phosphine-free conditions and precise temperature control, the catalyst remains relatively electron-poor, ensuring absolute chemoselectivity for the C–I bond and preventing unwanted double-Heck insertion or premature dehalogenation[3].
Chemoselective Pd-catalyzed Heck cycle for 2-bromo-4,5-difluorocinnamic acid.
Experimental Design & Condition Optimization
To establish a self-validating and robust protocol, reaction parameters were systematically evaluated.
Catalyst Choice: Palladium(II) acetate (Pd(OAc)₂) was selected as the precatalyst. Phosphine ligands (like PPh₃) increase the electron density on the palladium center, which can inadvertently activate the C–Br bond. Omitting phosphine ligands preserves the required chemoselectivity[1].
Base & Reductant: Triethylamine (Et₃N) serves a dual purpose. It acts as the base to neutralize the hydroiodic acid (HI) generated during β-hydride elimination, and it functions as a mild reductant to reduce the Pd(II) precatalyst to the active Pd(0) species in situ[3].
Solvent: N,N-Dimethylformamide (DMF) provides the optimal polarity to stabilize the ionic Pd(II) intermediates during the migratory insertion step, significantly outperforming less polar solvents like toluene.
Quantitative Optimization Data
Entry
Catalyst (mol%)
Base (Equiv)
Solvent
Temp (°C)
Yield (%)
Chemoselectivity (C-I vs C-Br)
1 (Optimal)
Pd(OAc)₂ (2%)
Et₃N (2.5)
DMF
90
88
>99:1
2
Pd(PPh₃)₄ (2%)
K₂CO₃ (2.5)
Toluene
100
72
95:5
3
Pd(OAc)₂ (2%)
Et₃N (2.5)
MeCN
80
65
>99:1
4
Pd(OAc)₂ (2%)
NaOAc (2.5)
DMF
120
45
80:20 (Debromination)
Note: High temperatures (>100 °C) lead to competitive oxidative addition into the C-Br bond and subsequent dehalogenation[4].
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system. In-process quality control (QC) checks are embedded to ensure the integrity of the reaction before proceeding to the next step.
Step-by-step workflow for the synthesis and isolation of the cinnamic acid.
Procedure
Phase 1: Reaction Setup & Execution
Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4,5-difluoro-2-iodobenzene (3.19 g) and Pd(OAc)₂ (45 mg).
Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Nitrogen (N₂) three times. Causality: Oxygen can irreversibly oxidize the active Pd(0) species into inactive Pd(II) complexes, halting the catalytic cycle.
Solvent & Reagent Addition: Inject anhydrous DMF (20 mL), followed by Et₃N (3.48 mL) and acrylic acid (0.82 mL) via syringe.
Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 6–8 hours.
Validation Check 1: Within the first 30 minutes, the solution should transition from an orange/red hue (Pd(II)) to a dark, homogeneous amber color, indicating the successful in situ generation of the active Pd(0) species[3].
Phase 2: Workup & Isolation
Quenching: Remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with 30 mL of distilled water.
Acidification (Critical Step): Slowly add 3M HCl (aq) dropwise until the aqueous phase reaches pH 2 (verify with pH paper).
Causality: The basic reaction conditions (Et₃N) leave the product as a water-soluble triethylammonium carboxylate salt. Acidification protonates the carboxylate, converting it into the organic-soluble 2-bromo-4,5-difluorocinnamic acid, allowing for phase extraction.
Validation Check 2: A fine, off-white precipitate may begin to form as the pH drops below 4.
Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 30 mL).
Washing: Wash the combined organic layers with brine (2 × 25 mL) to remove residual DMF, then dry over anhydrous Na₂SO₄.
Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from a mixture of Toluene/Heptane to afford the pure 2-bromo-4,5-difluorocinnamic acid as a crystalline solid.
Troubleshooting & Process Optimization
Observation: Significant formation of palladium black (a dark, insoluble precipitate) early in the reaction.
Root Cause: Rapid aggregation of Pd(0) due to insufficient stabilization.
Solution: Add 10 mol% of Tetrabutylammonium bromide (TBAB). Quaternary ammonium salts act as phase-transfer catalysts and stabilize the Pd(0) nanoparticles, preventing aggregation and suppressing unwanted dehalogenation of the aryl bromide[4].
Observation: Low conversion rates (<50%) after 8 hours.
Root Cause: Catalyst poisoning or insufficient reduction of Pd(II).
Solution: Ensure rigorous degassing of the DMF. If the issue persists, slightly increase the equivalents of Et₃N, which drives the initial reduction of Pd(OAc)₂ to Pd(0)[3].
References
2.[3] Title: Intro to Organometallics: The Heck Reaction
Source: Odinity
URL: [Link]
3.[4] Title: Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions
Source: Beilstein Journal of Organic Chemistry (via PMC)
URL: [Link]
4.[1] Title: Heck Reaction—State of the Art
Source: Catalysts (MDPI)
URL: [Link]
Advanced Esterification Strategies for 2-Bromo-4,5-difluorocinnamic Acid
An Application Note and Protocol Guide Abstract: This technical guide provides detailed application notes and validated protocols for the esterification of 2-Bromo-4,5-difluorocinnamic acid, a key intermediate in the dev...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide
Abstract:
This technical guide provides detailed application notes and validated protocols for the esterification of 2-Bromo-4,5-difluorocinnamic acid, a key intermediate in the development of specialized pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the halogen substituents on the aromatic ring presents unique challenges to conventional esterification. This document explores three robust methodologies: the classic Fischer-Speier acid catalysis, the mild and efficient Steglich esterification, and a high-yield, two-step acyl chloride-mediated approach. Each section offers a deep dive into the mechanistic principles, procedural rationale, step-by-step protocols, and comparative analysis to guide researchers in selecting the optimal strategy for their synthetic goals.
Introduction: The Synthetic Challenge and Importance
2-Bromo-4,5-difluorocinnamic acid is a valuable building block in medicinal and materials chemistry. The presence of bromine and fluorine atoms significantly modulates the molecule's electronic properties and metabolic stability, making its derivatives sought-after scaffolds.[1][2] Esterification of the carboxylic acid moiety is a critical step in creating libraries of active compounds, enhancing bioavailability, or enabling further functionalization.
However, the synthetic transformation is not trivial. The two fluorine atoms and the bromine atom are strongly electron-withdrawing, which deactivates the carbonyl carbon of the carboxylic acid, making it less susceptible to nucleophilic attack by an alcohol. This guide provides researchers with a selection of reliable methods to overcome this reactivity hurdle, ranging from classical to modern coupling techniques.
Method 1: Fischer-Speier Esterification
The Fischer-Speier method is a foundational, acid-catalyzed esterification that is both cost-effective and scalable.[3][4] It is an equilibrium-controlled process, making it essential to implement strategies that drive the reaction toward product formation.[5][6][7]
Scientific Principle & Rationale
The reaction mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[6][7] The alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.[4][8] Due to the reversible nature of the reaction, Le Châtelier's principle is exploited by using the alcohol as the solvent (a large excess) and/or by removing the water as it forms.[7] For a deactivated substrate like 2-Bromo-4,5-difluorocinnamic acid, elevated temperatures (reflux) and a potent catalyst are typically required to achieve reasonable conversion rates.[9][10]
Detailed Experimental Protocol
Materials:
2-Bromo-4,5-difluorocinnamic acid
Alcohol (e.g., Methanol, Ethanol) (ACS Grade or higher)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Organic Solvent (e.g., Diethyl ether or Ethyl acetate)
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, suspend 2-Bromo-4,5-difluorocinnamic acid (1.0 eq) in the desired alcohol (20-50 eq, serving as both reactant and solvent).
While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic.
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
Maintain the reflux for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The starting material should be consumed, and a new, less polar spot corresponding to the ester should appear.
Once the reaction is complete, allow the mixture to cool to room temperature.
Reduce the volume of the alcohol under reduced pressure using a rotary evaporator.
Dilute the residue with an organic solvent (e.g., ethyl acetate, 50 mL per gram of starting acid) and transfer to a separatory funnel.
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution will occur. Vent the funnel frequently. Continue washing until the effervescence ceases.
Wash the organic layer sequentially with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
Purify the product by recrystallization or flash column chromatography on silica gel as needed.
Purification of 2-Bromo-4,5-difluorocinnamic acid by recrystallization
Application Note: Purification of 2-Bromo-4,5-difluorocinnamic Acid via Mixed-Solvent Recrystallization Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Experiment...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Purification of 2-Bromo-4,5-difluorocinnamic Acid via Mixed-Solvent Recrystallization
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Advanced Experimental Protocol & Causality Guide
Introduction & Scientific Rationale
Halogenated cinnamic acid derivatives are highly versatile building blocks in medicinal chemistry, frequently utilized in cross-coupling reactions (e.g., Heck or Suzuki couplings) to synthesize targeted therapeutics [3]. Specifically, 2-Bromo-4,5-difluorocinnamic acid possesses a unique stereoelectronic profile due to the electron-withdrawing fluorine atoms and the sterically significant, reactive bromine center.
Crude synthetic batches of this compound often contain unreacted starting materials, regioisomers, or oligomeric byproducts. To achieve pharmaceutical-grade purity (>99%), mixed-solvent recrystallization remains the most scalable and thermodynamically sound purification method [4]. This guide details a highly reproducible, self-validating ethanol/water recrystallization protocol, explaining the physicochemical causality behind each operational parameter.
Physicochemical Properties & Solvent Selection
The success of a recrystallization protocol relies entirely on exploiting the temperature-dependent solubility gradient of the target molecule.
Table 1: Physicochemical Properties of 2-Bromo-4,5-difluorocinnamic acid [1]
Property
Value
IUPAC Name
(E)-3-(2-Bromo-4,5-difluorophenyl)acrylic acid
CAS Number
1418746-65-2
Molecular Formula
C9H5BrF2O2
Molecular Weight
263.03 g/mol
Primary Solvent
Absolute Ethanol (High solubility at 78°C)
Antisolvent
Deionized Water (Low solubility at all temperatures)
Causality of Solvent Selection:
The molecule is amphiphilic, featuring a highly lipophilic halogenated aromatic ring and a polar carboxylic acid moiety. Absolute ethanol is selected as the primary solvent because its polarity perfectly matches the compound at elevated temperatures, allowing complete dissolution near its boiling point (78°C) [2]. Water acts as the antisolvent. Because the halogenated ring is strictly hydrophobic, the dropwise addition of water to the hot ethanolic solution rapidly decreases the solubility of the target compound. This binary system allows chemists to precisely tune the saturation point (cloud point) to maximize recovery yield while keeping polar impurities dissolved in the mother liquor.
Process Visualization: Recrystallization Workflow
Workflow for the mixed-solvent recrystallization of 2-Bromo-4,5-difluorocinnamic acid.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Visual and physical cues at each step confirm that the thermodynamic conditions are optimal for purification.
Phase 1: Dissolution and Saturation
Weighing: Accurately weigh the crude 2-Bromo-4,5-difluorocinnamic acid (e.g., 5.0 g) and transfer it to a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and anti-bumping granules.
Primary Solvent Addition: Add a minimum volume of absolute ethanol (approx. 15-20 mL) to the flask. Heat the mixture on a hotplate stirrer to a gentle boil (approx. 75-78°C).
Complete Dissolution: Gradually add more hot ethanol dropwise until the solid is completely dissolved, yielding a clear solution.
Expert Insight: Do not over-dilute. The thermodynamic goal is to create a solution that is critically saturated exactly at the boiling point.
Phase 2: Hot Filtration (Optional but Recommended)
Removal of Insoluble Impurities: If the solution is cloudy or contains particulate matter (e.g., residual metal catalysts from previous synthetic steps), perform a rapid hot filtration through a fluted filter paper into a pre-warmed receiving flask.
Expert Insight: Keep the funnel and receiving flask hot. Premature cooling will cause the product to crash out in the funnel stem, drastically reducing yield.
Phase 3: Antisolvent Addition and Nucleation (Self-Validation Step)
Reheating: Return the clear filtrate to the hotplate and maintain a gentle boil.
Cloud Point Titration: Slowly add boiling deionized water dropwise using a Pasteur pipette. Continue addition until a faint, persistent cloudiness appears in the solution.
System Validation: This persistent cloudiness is the visual proof that the solution has reached its exact saturation limit (the cloud point).
Clearing the Solution: Add 1-3 drops of hot absolute ethanol just until the solution becomes completely clear again. This sets the system perfectly on the edge of supersaturation.
Phase 4: Controlled Cooling and Crystal Growth
Benchtop Cooling: Remove the flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation and allow it to cool slowly to room temperature undisturbed.
Causality: Slow cooling allows the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice, effectively excluding impurities. Rapid cooling (crashing out) traps impurities and mother liquor within the lattice (a phenomenon known as occlusion) [2].
Ice Bath Maturation: Once the flask reaches room temperature, transfer it to an ice-water bath (0-4°C) for 30 minutes to depress the solubility further and maximize the precipitation yield.
Phase 5: Isolation and Drying
Vacuum Filtration: Collect the purified crystals using a Büchner funnel under vacuum.
Washing: Wash the filter cake with a small volume (5-10 mL) of ice-cold ethanol/water mixture (matching the approximate ratio of your final solvent system) to remove any mother liquor adhering to the crystal surfaces.
Drying: Transfer the crystals to a watch glass and dry them in a vacuum desiccator or a vacuum oven at 40°C overnight.
Analytical Validation
To ensure the integrity of the purified 2-Bromo-4,5-difluorocinnamic acid, the following post-process validations must be conducted:
Melting Point Determination: A pure compound will exhibit a sharp melting point range (typically ≤ 1-2°C variance). A depressed or broad melting point indicates the presence of residual solvent or occluded impurities.
Mother Liquor Testing: Evaporate a small aliquot of the mother liquor. If an excessive amount of product remains, the solvent ratio was sub-optimal (too much ethanol), and the mother liquor should be concentrated for a second crop of crystals.
HPLC & NMR Analysis: Compare the chromatogram of the crude versus the recrystallized product to quantify purity (>99% target). Use
H and F NMR to verify structural integrity and confirm the total absence of ethanol/water peaks.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Microwave-Assisted Synthesis of Difluorocinnamic Acids
Content Type: Detailed Application Note & Protocol
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
Difluorocinnamic acids (DFCAs), particularly trans-3,4-difluorocinnamic acid, are critical bioisosteres in modern drug discovery. The introduction of fluorine atoms onto the cinnamic acid scaffold modulates lipophilicity, enhances metabolic stability against P450 oxidation, and improves binding affinity in targets such as 5-HT3 receptors (anticancer) and NF-κB pathways (anti-inflammatory).
Traditional thermal synthesis (Knoevenagel condensation) often requires 4–12 hours of reflux and toxic solvents, frequently leading to thermal degradation or incomplete decarboxylation. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 20 minutes while increasing yields to >90%.
Scientific Grounding & Mechanism[1]
The Fluorine Effect in Cinnamic Scaffolds
The incorporation of fluorine is a strategic tool in medicinal chemistry.[1][2] In cinnamic acids, the C-F bond (approx. 116 kcal/mol) is metabolically robust.
Electronic Effect: The electronegativity of fluorine lowers the pKa of the carboxylic acid, potentially altering bioavailability.
Steric Effect: Fluorine mimics hydrogen in size (Van der Waals radius: 1.47 Å vs 1.20 Å) but blocks metabolic soft spots on the phenyl ring.
The synthesis follows the Doebner modification of the Knoevenagel condensation. The reaction involves the nucleophilic attack of a malonic acid enolate onto the difluorobenzaldehyde carbonyl, followed by dehydration and thermal decarboxylation.
Critical Mechanistic Insight: In thermal heating, the decarboxylation step (loss of CO₂) is often the rate-limiting step requiring prolonged heating. Microwave irradiation provides efficient internal heating, rapidly overcoming the activation energy barrier for decarboxylation.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of the microwave-assisted Knoevenagel-Doebner condensation. Microwave energy specifically accelerates the dehydration and decarboxylation steps.
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Vessel: 10 mL or 35 mL pressure-sealed glass vial with Teflon/Silicon septum.
Method A: Pyridine-Mediated Synthesis (Standard)
This method is preferred for high purity and consistent decarboxylation.
Step-by-Step Procedure:
Charge: In a 10 mL microwave vial, dissolve 3,4-Difluorobenzaldehyde (1.0 mmol, 142 mg) and Malonic acid (1.2 mmol, 125 mg) in Pyridine (1.0 mL).
Catalyst: Add Piperidine (2 drops / ~20 µL). Note: Piperidine acts as the base to generate the malonate enolate.
Seal: Cap the vial and place it in the microwave cavity.
Irradiation: Program the method:
Temperature: 110°C
Power: Dynamic (Max 150W)
Hold Time: 5 minutes
Stirring: High
Work-up:
Cool the vial to <50°C.
Pour the reaction mixture into ice-cold HCl (2M, 10 mL) . Crucial: The acid neutralizes the pyridine/piperidine and precipitates the free acid product.
Stir vigorously for 10 minutes. A white precipitate should form.
Isolation: Filter the solid via vacuum filtration.[2] Wash with cold water (3 x 5 mL) to remove pyridinium salts.
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.
Method B: Solvent-Free "Green" Synthesis
Ideal for process chemistry aiming to reduce VOCs (Volatile Organic Compounds).
Charge: Mix Aldehyde (1.0 mmol), Malonic Acid (1.2 mmol), and Ammonium Acetate (0.1 mmol) in a mortar and pestle. Grind until a homogeneous paste forms.
Irradiation: Transfer to a microwave vial. Irradiate at 100°C for 2 minutes (solvent-free reactions heat very rapidly).
Work-up: Add Ethanol (2 mL) to dissolve the melt, then pour into water to precipitate.
Results & Data Analysis
Comparative Efficiency
The following table contrasts the thermal reflux method with the microwave protocol described above.
Parameter
Thermal Reflux
Microwave (Method A)
Impact
Temperature
115°C (Oil Bath)
110°C (Internal)
Precise control prevents degradation
Time
3–4 Hours
5 Minutes
36x Faster throughput
Yield
65–75%
92–96%
Higher atom economy
Side Products
Vinyl phenols (Decarboxylation overshoot)
Minimal
Cleaner profile
Workflow Visualization
Figure 2: Operational workflow for the synthesis. The TLC checkpoint ensures reaction completion before the acidic quench.
To ensure the protocol is self-validating, observe the following indicators:
CO₂ Evolution: During the microwave hold time, pressure will rise due to decarboxylation. Safety Note: Ensure the vessel is rated for at least 20 bar. If pressure spikes >15 bar, reduce temperature to 100°C.
The "Vinyl Phenol" Trap:
Symptom:[1][3][4][5][6] Product is an oil rather than a solid; NMR shows loss of the alpha-proton.
Cause: Overheating leads to a second decarboxylation (loss of the acrylic acid CO₂).
Fix: Strictly limit temperature to 110°C. Do not exceed 10 minutes irradiation.
Fix: Add 0.5 equiv more Malonic Acid. Malonic acid can decompose/sublime under MW conditions, requiring a slight excess.
References
BenchChem. (2025).[1][2][7] Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold in Modern Medicinal Chemistry. Retrieved from
Mouterde, P. B. M., & Allais, F. (2018).[8] Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. Retrieved from
CEM Corporation. (n.d.). Microwave-Assisted Condensation Reactions: Knoevenagel Protocols. Retrieved from
Ossila. (2025). Trans-3,4-Difluorocinnamic acid | CAS Number 112897-97-9.[1][3][9] Retrieved from
Bhuiyan, M.M.H., et al. (2012).[5] Microwave Assisted Knoevenagel Condensation Synthesis. Journal of Chemistry. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #SYN-2B45DF-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Topic: Yield Optimization & Troubleshooting for Knoevenagel Condensation
Executive Summary
The synthesis of 2-Bromo-4,5-difluorocinnamic acid is a critical intermediate step, often utilized in the production of fluoroquinolone antibiotics and novel bioactive scaffolds. The industry-standard approach is the Knoevenagel Condensation (Doebner Modification) , reacting 2-bromo-4,5-difluorobenzaldehyde with malonic acid.
While theoretically straightforward, this specific substrate presents a unique "push-pull" challenge:
Electronic Activation: The 4,5-difluoro substitution makes the aldehyde highly electrophilic (reactive).
Steric Deactivation: The 2-bromo (ortho) substituent creates significant steric bulk, hindering the initial nucleophilic attack and subsequent dehydration.
This guide addresses the common yield plateau of 50-60% and provides a validated protocol to push yields toward >85%.
Module 1: Validated Experimental Protocol
Standard Operating Procedure (SOP) for High-Yield Synthesis
To maximize yield, we must decouple the condensation event from the decarboxylation event.
Reagents:
2-Bromo-4,5-difluorobenzaldehyde (1.0 eq)
Malonic Acid (1.5 - 1.8 eq) [Excess is critical]
Pyridine (Solvent/Base, 3.0 - 5.0 Vol relative to aldehyde mass)
Piperidine (Catalyst, 0.05 - 0.1 eq)
Step-by-Step Workflow:
Dissolution (T=25°C): Charge the aldehyde and malonic acid into Pyridine. Stir until fully dissolved. Note: Malonic acid is used in excess to drive the equilibrium forward despite the ortho-bromo hindrance.
Catalyst Addition: Add Piperidine dropwise. An exotherm may occur; maintain temp < 40°C.
Phase 1: Condensation (T=50-60°C, 2 hrs): Heat gently. This lower temperature favors the formation of the benzylidene malonic acid intermediate without thermally stressing the sensitive fluorinated ring.
Phase 2: Decarboxylation (T=90-100°C, 4-6 hrs): Ramp temperature to reflux. You will observe vigorous gas evolution (
).
Checkpoint: Reaction is complete only when gas evolution ceases completely.
Quench & Precipitation: Cool to 0-5°C. Pour the reaction mixture slowly into excess ice-cold dilute HCl (conc. HCl/Water 1:10).
Why: Pyridine must be fully protonated to solubilize it in water, leaving the cinnamic acid to precipitate.
Purification: Filter the white/off-white solid. Wash with cold water (3x) to remove pyridinium salts. Recrystallize from Ethanol/Water (70:30) or Glacial Acetic Acid if purity is <98%.
Module 2: Visualizing the Chemistry
The following diagrams illustrate the reaction logic and the troubleshooting decision tree.
Figure 1: Mechanistic pathway highlighting the two-stage nature of the synthesis (Condensation followed by Decarboxylation).
Module 3: Troubleshooting Guides (FAQ)
Q1: My yield is stuck at 50%. I suspect the reaction isn't going to completion.
Diagnosis: This is the "Ortho Effect." The bulky Bromine atom at position 2 sterically hinders the approach of the malonate nucleophile.
Solution:
Increase Malonic Acid: Bump equivalents from 1.2 to 1.8 eq . This utilizes Le Chatelier's principle to force the equilibrium toward the product.
Catalyst Swap: If Piperidine isn't aggressive enough, add a catalytic amount of
-Alanine (Verley modification). -alanine often performs better with sterically hindered aldehydes.
Solvent Check: Ensure your Pyridine is dry. Water inhibits the initial iminium formation.
Q2: The H-NMR shows a "split" acid peak or extra aliphatic protons. What is this?
Diagnosis: Incomplete decarboxylation. You likely have the Benzylidene Malonic Acid intermediate mixed with your product.
Solution:
Reaction: The decarboxylation step (Phase 2) requires sustained heat. Ensure the reaction refluxes (approx 115°C in Pyridine) for at least 4 hours after the initial condensation.
Work-up: If the impurity is present in the isolated solid, you can "cure" it. Reflux the crude solid in a mixture of Pyridine/Piperidine (10:1) for 1 hour, then re-precipitate with HCl.
Q3: The product precipitates as a sticky, brown gum instead of a white solid.
Diagnosis: Oligomerization or trapped solvent. The highly fluorinated ring makes the molecule lipophilic and prone to trapping pyridine.
Solution:
Acidification Rate: Do not dump the reaction into HCl. Add the reaction mixture dropwise into vigorously stirring ice-cold HCl. This prevents the occlusion of impurities.
The "Ethanol Wash": Triturate the sticky gum with a small amount of cold Ethanol or Methanol. The impurities (oligomers) are often more soluble in alcohol than the crystalline cinnamic acid.
Q4: Can I use a different base? Pyridine is difficult to remove.
Diagnosis: Pyridine is indeed noxious, but it serves a dual role (solvent + decarboxylation promoter).
Solution:
Alternative: You can run the reaction in Toluene using Piperidine/Acetic Acid (azeotropic removal of water). However, for fluorinated substrates, the polar nature of Pyridine often helps solubilize the intermediate.
Compromise: Use a catalytic amount of Pyridine in Toluene, but yields typically drop by 10-15%. Stick to the Pyridine route for maximum yield, but ensure rigorous washing with 2N HCl during workup to convert pyridine to water-soluble pyridinium chloride.
Module 4: Critical Parameter Data
Parameter
Standard Condition
Optimized Condition (High Yield)
Reason for Change
Malonic Acid Eq.
1.1 - 1.2 eq
1.5 - 1.8 eq
Overcomes steric hindrance of 2-Br.
Temperature
Constant Reflux
Stepwise (60°C 100°C)
Prevents decomposition of Malonic acid before condensation.
Catalyst
Piperidine
Piperidine + trace -Alanine
Synergistic catalysis for difficult substrates.
Quenching
Pour into Water
Pour into 2M HCl (Ice)
Ensures complete removal of Pyridine; prevents "oiling out".
Context: Foundational mechanism for the pyridine-induced decarboxylation used in this protocol.[1]
Context: Details on the Verley modification (
-alanine) suggested for sterically hindered aldehydes.
National Institutes of Health (PMC). (2022). Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. Retrieved from [Link]
Context: Provides insights into the solubility and crystallization behavior of fluorinated cinnamic acid deriv
Context: General troubleshooting for yield optimization and impurity profiling in cinnamic acid synthesis.
Technical Support Center: Troubleshooting Knoevenagel Condensations for Electron-Deficient Aldehydes
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific kinetic and thermody...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific kinetic and thermodynamic hurdles associated with the Knoevenagel condensation of highly reactive, electron-deficient aldehydes (e.g., nitrobenzaldehydes, polyfluoroalkyl aldehydes, and pyridoxal derivatives).
While the Knoevenagel condensation is a cornerstone of carbon-carbon bond formation[1], electron-deficient substrates drastically alter the reaction's energy landscape, often leading to rampant side reactions, poor selectivity, and catalyst poisoning. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure experimental success.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why am I isolating a massive amount of bis-adduct instead of the desired α,β-unsaturated compound?
A: This is the most common failure mode for electron-deficient aldehydes. Emil Knoevenagel himself originally observed bis-adduct formation when reacting formaldehyde with diethyl malonate[2]. When an aldehyde possesses strong electron-withdrawing groups (like
or ), the resulting α,β-unsaturated Knoevenagel product becomes highly electrophilic. If unreacted active methylene compound is still present in the mixture, it acts as a nucleophile and undergoes a rapid sequential Michael addition into your product, forming an undesired bis-adduct[3][4].
Causality & Solution: The rate of the secondary Michael addition is outcompeting your initial condensation. You must enforce strict stoichiometric control. Use a slight excess of the aldehyde (1.05 eq) relative to the active methylene (1.00 eq) to ensure the nucleophile is the limiting reagent[4]. Alternatively, utilize slow-addition techniques for the active methylene to keep its steady-state concentration near zero[4].
Q2: My reaction mixture turns black instantly, and I suspect the Cannizzaro reaction is occurring. How do I suppress this?
A: Highly electron-deficient aldehydes lacking α-protons are exceptionally susceptible to disproportionation (the Cannizzaro reaction) under strongly basic conditions. If you are using unbuffered amines (like pure piperidine or pyrrolidine) or inorganic bases, the high local pH triggers this pathway.
Causality & Solution: You must lower the basicity of the system while maintaining enough catalytic activity to form the enolate. Switch to a buffered catalyst system, such as piperidine combined with glacial acetic acid[1][3]. This forms piperidinium acetate in situ, providing a mild, buffered environment that facilitates the condensation while completely suppressing the Cannizzaro disproportionation.
Q3: Does the choice of active methylene compound dictate the severity of over-condensation?
A: Absolutely. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
of the active methylene dictates the concentration of the reactive enolate. Malononitrile () reacts exponentially faster than diethyl malonate (). When pairing malononitrile with an electron-deficient aldehyde, the reaction is highly exothermic.
Causality & Solution: The rapid heat generation can cause thermal runaway and oligomerization. For highly acidic methylenes like malononitrile, consider running the reaction at room temperature using solvent-free green catalysts like Triphenylphosphine (TPP)[5] or Alum[6], which provide excellent yields without the need for external heating.
Q4: How can I guarantee (E)-stereoselectivity in my final product?
A: The Knoevenagel condensation typically favors the (E)-isomer due to thermodynamic control during the dehydration step[7][5]. However, prolonged heating or excessive base can cause post-reaction isomerization. To lock in (E)-selectivity, utilize mild, solvent-free catalytic conditions (such as TPP or PEG-600/diethylamine) that operate rapidly at room temperature, preventing the thermal energy required for alkene isomerization[7][5].
Part 2: Quantitative Catalyst Comparison
To optimize your workflow, consult the following empirical data comparing various catalyst systems specifically applied to electron-deficient aldehydes.
Understanding the kinetic bifurcation between the desired product and the bis-adduct is critical for troubleshooting.
Mechanism of Knoevenagel condensation highlighting the divergence into bis-adduct byproducts.
Self-validating experimental workflow for suppressing over-condensation in Knoevenagel reactions.
Part 4: Standard Operating Procedure (SOP)
Buffered Azeotropic Condensation for Highly Electrophilic Substrates
This protocol utilizes a Piperidine/Acetic Acid buffer system combined with a Dean-Stark apparatus. It is engineered as a self-validating system: the physical removal of water drives the equilibrium, while strict stoichiometric control prevents sequential Michael additions[1][4].
Reagents Required:
Electron-deficient aromatic aldehyde (1.05 eq)
Active methylene compound (1.00 eq)
Piperidine (0.10 eq)
Glacial acetic acid (0.20 eq)
Anhydrous Toluene (0.1 - 0.5 M relative to aldehyde)
Step-by-Step Methodology:
Stoichiometric Assembly: To a round-bottom flask equipped with a magnetic stir bar, add the active methylene compound (1.00 eq) and the electron-deficient aldehyde (1.05 eq).
Causality: Using a 5% molar excess of the aldehyde ensures that the active methylene is completely consumed during the primary condensation, leaving no nucleophile available to trigger bis-adduct formation[4].
Buffer Initiation: Add anhydrous toluene to dissolve the reagents. Sequentially add glacial acetic acid (0.20 eq) followed by piperidine (0.10 eq)[1].
Causality: The 2:1 ratio of acid to base creates a slightly acidic piperidinium acetate buffer. This prevents the Cannizzaro reaction and slows the initial enolization just enough to maintain high mono-adduct selectivity[1][3].
Azeotropic Dehydration: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser. Heat the mixture to reflux (approx. 110°C) with vigorous stirring[1].
Self-Validation Checkpoint 1: Monitor the Dean-Stark trap. The visual accumulation of water at the bottom of the trap is real-time confirmation that the dehydration step (Aldol adduct
α,β-unsaturated product) is occurring successfully.
In-Process Monitoring: Continue refluxing until water ceases to collect (typically 2–6 hours)[1].
Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC). The desired product will be highly UV-active. If a new, highly polar spot (low
) begins to appear below your product, bis-adduct formation has initiated. Quench the reaction immediately.
Isolation and Purification: Cool the reaction mixture to room temperature.
Self-Validation Checkpoint 3: Because the product is highly conjugated and planar, it will often spontaneously crystallize out of the non-polar toluene upon cooling. Collect the precipitate via vacuum filtration and wash with cold ethanol to yield the pure (E)-isomer[1]. If no precipitate forms, concentrate under reduced pressure and recrystallize from ethyl acetate/hexanes.
References
Application Notes and Protocols for Diphenyl Malonate in Knoevenagel Condens
Knoevenagel Condens
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles
Organic Chemistry Portal
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives
PMC (N
Technical Support Center: Managing Byproduct Formation in Knoevenagel Condens
Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes
Taylor & Francis
Diethylamine functionalized polyethylene glycol as a novel and efficient catalyst for Knoevenagel condens
Technical Support Center: Controlling E/Z Isomerism in 2-Bromo-4,5-difluorocinnamic Acid Synthesis
Welcome to the Technical Support and Troubleshooting Center for the synthesis and stereochemical control of 2-bromo-4,5-difluorocinnamic acid . This guide is designed for researchers, synthetic chemists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Center for the synthesis and stereochemical control of 2-bromo-4,5-difluorocinnamic acid . This guide is designed for researchers, synthetic chemists, and drug development professionals who require precise control over the geometric isomerism (E/Z) of halogenated cinnamic acid derivatives.
Below, you will find mechanistic troubleshooting FAQs, quantitative data summaries, and self-validating experimental protocols grounded in established synthetic methodologies.
Part 1: Troubleshooting Guides & Mechanistic FAQs
Q1: My standard Knoevenagel condensation of 2-bromo-4,5-difluorobenzaldehyde with malonic acid exclusively yields the (E)-isomer. Why does this happen, and can I tweak the conditions to get the (Z)-isomer?
Causality & Expert Insight:
The Knoevenagel condensation operates under strict thermodynamic control . The reaction proceeds via a reversible aldol-type addition followed by a decarboxylative anti-elimination. Because the 2-bromo-4,5-difluorophenyl ring is highly sterically demanding, the system naturally funnels toward the global thermodynamic minimum—the trans (E) geometry—to minimize steric clash with the carboxylic acid group[1].
Resolution: You cannot easily "tweak" a Knoevenagel condensation to yield a Z-cinnamic acid. To achieve Z-selectivity, you must abandon thermodynamic control and switch to a kinetically controlled pathway, such as a modified Horner-Wadsworth-Emmons (HWE) olefination[2].
Q2: I am switching to the Horner-Wadsworth-Emmons (HWE) reaction to synthesize (Z)-2-bromo-4,5-difluorocinnamic acid, but I am still getting a mixture of E/Z isomers. How do I strictly control for the (Z)-isomer?
Causality & Expert Insight:
Standard HWE reactions using triethyl phosphonoacetate are highly E-selective because the intermediate threo oxaphosphetane is more stable than the erythro form[3]. To invert this selectivity, you must use Still-Gennari reagents (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate) or Ando reagents (diaryl phosphonates)[4].
The strongly electron-withdrawing trifluoroethyl or aryl groups on the phosphonate drastically increase the electrophilicity of the phosphorus atom. This accelerates the syn-elimination of the initial erythro oxaphosphetane intermediate, cleaving the ring before it has time to equilibrate to the more stable threo form[3].
Resolution: Use the Still-Gennari modification with a strong, non-nucleophilic base (KHMDS) and a cation chelator (18-crown-6) at strictly -78 °C to trap the kinetic product.
Q3: How can I accurately quantify the E/Z ratio of my synthesized 2-bromo-4,5-difluorocinnamic acid to validate my reaction's stereoselectivity?
Causality & Expert Insight:
The most definitive and self-validating method for determining the E/Z ratio is ¹H NMR spectroscopy, specifically by analyzing the coupling constants (
) of the vinylic protons[5].
Resolution: In your crude ¹H NMR spectrum, locate the doublets corresponding to the vinylic protons (typically between 6.0 and 8.0 ppm). The trans (E) isomer will exhibit a significantly larger coupling constant ( Hz) due to the anti-periplanar arrangement of the protons. The cis (Z) isomer will exhibit a smaller coupling constant ( Hz)[5]. Integrate these distinct peaks to calculate your exact E:Z molar ratio.
Q4: During the workup of my Z-selective HWE reaction, I notice isomerization back to the E-isomer. How can I prevent this?
Causality & Expert Insight:
(Z)-cinnamic acids are thermodynamically unstable relative to their E-counterparts. Exposure to ambient UV light induces photoisomerization, exciting the molecule and allowing free rotation around the C=C bond, which relaxes back into the more stable E-geometry[6]. Furthermore, trace acids or halogen radicals (which can be present if your 2-bromo precursor degrades) catalyze this isomerization.
Resolution: Perform all workup and purification steps under amber light or wrap your flasks in aluminum foil. Avoid highly acidic workups; quench with a mild buffer (e.g., saturated NH₄Cl) instead of concentrated HCl.
Part 2: Visualizing Stereochemical Control Logic
The following diagrams map the decision-making process for selecting a synthetic route and the mechanistic pathway that dictates Z-selectivity.
Caption: Decision matrix for selecting the appropriate synthetic methodology based on the desired E/Z isomer.
Caption: Mechanistic pathway of the Still-Gennari HWE reaction locking the product into the Z-geometry.
Part 3: Quantitative Data & Analytical Signatures
To ensure self-validation during your synthesis, compare your analytical results against the established physicochemical parameters for cinnamic acid isomers[5][7].
Property
(E)-2-Bromo-4,5-difluorocinnamic acid
(Z)-2-Bromo-4,5-difluorocinnamic acid
Thermodynamic Stability
High (Global Minimum)
Low (Kinetically Trapped)
Preferred Synthesis
Knoevenagel Condensation / Heck
Still-Gennari HWE / Ando HWE
Vinylic ¹H NMR Coupling ()
15.0 – 16.5 Hz
11.0 – 12.5 Hz
Steric Hindrance
Minimized (Anti-periplanar)
Maximized (Syn-periplanar)
Isomerization Risk
Stable under standard conditions
Prone to E-isomerization (Light/Acid)
Chromatographic Mobility (TLC)
Typically lower (more polar)
Typically higher (less polar)
Part 4: Step-by-Step Experimental Protocols
Protocol A: Synthesis of (E)-2-Bromo-4,5-difluorocinnamic acid via Knoevenagel Condensation
This protocol utilizes thermodynamic control to yield >98% of the E-isomer.
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-4,5-difluorobenzaldehyde (10.0 mmol) and malonic acid (15.0 mmol, 1.5 eq) in 20 mL of anhydrous pyridine.
Catalyst Addition: Add 0.5 mL of piperidine (catalytic amount) to the solution.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 4–6 hours under a nitrogen atmosphere. Monitor the decarboxylation (evolution of CO₂ gas).
Quench & Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold 2M HCl to precipitate the product.
Isolation: Filter the white precipitate under vacuum, wash with cold water (3 × 20 mL), and dry under high vacuum.
Validation: Run a ¹H NMR (DMSO-
). Confirm the E-geometry by verifying a vinylic coupling constant of Hz.
Protocol B: Synthesis of (Z)-2-Bromo-4,5-difluorocinnamic acid via Still-Gennari HWE
This protocol utilizes kinetic control to yield >90% of the Z-isomer. Note: Perform all steps in foil-wrapped glassware to prevent photoisomerization.
Reagent Preparation: In a flame-dried, foil-wrapped 100 mL Schlenk flask, dissolve methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 eq) and 18-crown-6 (5.0 eq) in 30 mL of anhydrous THF under argon.
Deprotonation: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Dropwise, add KHMDS (1.2 eq, 0.5 M in toluene). Stir for 30 minutes at -78 °C to form the phosphonate carbanion.
Aldehyde Addition: Slowly add a solution of 2-bromo-4,5-difluorobenzaldehyde (1.0 eq) in 10 mL of anhydrous THF over 15 minutes.
Reaction & Quench: Stir the reaction at -78 °C for 2 hours. Quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH₄Cl.
Extraction & Saponification: Extract the aqueous layer with EtOAc (3 × 20 mL). Concentrate the organic layer. To obtain the free acid, dissolve the crude ester in a 3:1 mixture of THF/H₂O, add LiOH (3.0 eq), and stir at room temperature for 4 hours.
Isolation: Carefully acidify with 1M HCl to pH 3 and extract with EtOAc. Dry over Na₂SO₄ and concentrate in vacuo.
Validation: Run a ¹H NMR (CDCl₃). Confirm the Z-geometry by verifying a vinylic coupling constant of
Hz.
References
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Synthesis of cis-Cinnamic Acid from trans-Cinnamaldehyde over Ag+-Exchanged Beta-Zeolite in Toluene
Source: Akita University
URL:[Link]
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products
Source: CORE
URL:[Link]
Give the structure of Z and E forms of Cinnamic acid class 12 chemistry CBSE
Source: Vedantu
URL:[Link]
Introduction to Organic Chemistry - E/Z Isomerism
Source: Study Mind
URL:[Link]
Technical Support Center: Scale-Up Challenges for 2-Bromo-4,5-difluorocinnamic Acid Production
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-4,5-difluorocinnamic acid. This guide is designed for researchers, chemists, and process...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-4,5-difluorocinnamic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Section 1: Synthetic Strategy Overview
The production of 2-Bromo-4,5-difluorocinnamic acid is typically achieved via a two-step process: the synthesis of the key intermediate, 2-Bromo-4,5-difluorobenzaldehyde, followed by a condensation reaction to form the final cinnamic acid derivative. While several methods exist for forming the carbon-carbon double bond, the Perkin reaction is a robust and widely used approach for this class of compounds.[1]
Common Synthetic Routes
Reaction
Description
Advantages
Scale-Up Considerations
Perkin Reaction
Condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base (e.g., potassium acetate or triethylamine).[2][3]
Utilizes readily available and cost-effective reagents. Generally straightforward procedure.
High reaction temperatures are often required. Potential for side reactions like anhydride self-condensation. Product isolation can require careful pH control.
Heck Reaction
A palladium-catalyzed coupling of an aryl halide (2-bromo-4,5-difluorobromobenzene) with an alkene (acrylic acid).[4][5]
High functional group tolerance and stereoselectivity (typically forms the E-isomer).[6]
Requires a palladium catalyst, which can be expensive and must be removed from the final product. Requires careful control of catalyst activity and ligand choice.[7]
For the purposes of this guide, we will focus on the Perkin reaction pathway, which is often preferred for its operational simplicity and cost-effectiveness at scale.
Overall Synthetic Workflow
The following diagram outlines the typical manufacturing process from the starting benzaldehyde to the final purified product.
Caption: High-level workflow for the two-step synthesis of the target molecule.
Section 2: FAQs - Starting Material Synthesis (2-Bromo-4,5-difluorobenzaldehyde)
The quality of the starting aldehyde is paramount for a successful and high-yielding final step. Controlling the synthesis of this intermediate is a critical scale-up challenge.
Q1: What is the recommended route for synthesizing 2-bromo-4,5-difluorobenzaldehyde at scale?
A1: The most direct and scalable method is the electrophilic aromatic substitution (bromination) of a suitable difluorobenzaldehyde precursor. A common approach involves reacting 4,5-difluorobenzaldehyde with a brominating agent like N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid.[8] This method avoids the use of elemental bromine, which is highly hazardous and difficult to handle at scale.[9] The starting materials are relatively inexpensive, and the reaction can be performed in standard glass-lined reactors.
Q2: How can I control regioselectivity during the bromination step? I'm concerned about the formation of other isomers.
A2: This is a crucial point. The directing effects of the substituents on the ring determine the position of bromination. In 4,5-difluorobenzaldehyde, the aldehyde group is a meta-director and deactivating, while the fluorine atoms are ortho, para-directors and deactivating. The position ortho to the C4-fluorine and meta to the aldehyde (the C2 position) is the most activated site for electrophilic attack.
To maximize regioselectivity:
Temperature Control: Perform the reaction at a low temperature (e.g., 0-10 °C) during the addition of the brominating agent.[10] Exothermic reactions can lead to a loss of selectivity and the formation of di-brominated byproducts.
Slow Addition: Add the brominating agent (NBS) portion-wise or as a solution over an extended period.[10] This keeps the instantaneous concentration of the electrophile low, favoring substitution at the most reactive site.
Solvent/Acid Choice: Concentrated sulfuric acid is often used as both the solvent and catalyst, promoting the formation of the desired electrophilic bromine species from NBS.
Common Impurities: The primary isomeric impurity to monitor for is 3-bromo-4,5-difluorobenzaldehyde. Additionally, over-bromination can lead to 2,6-dibromo-4,5-difluorobenzaldehyde. These can be difficult to remove from the final product, so controlling their formation is essential.
Q3: What are the critical process parameters (CPPs) to monitor during the aldehyde synthesis and work-up?
A3:
Reaction Temperature: As discussed, this is vital for selectivity. Use a reactor with efficient heat exchange capabilities.
Reaction Completeness: Monitor the reaction by HPLC or GC to track the consumption of the starting material. Drive the reaction to completion to simplify downstream purification.
Quenching: The reaction is typically quenched by pouring the acidic mixture into ice water. This must be done slowly and with vigorous stirring in a vessel large enough to handle potential foaming and off-gassing. The temperature of the quench should be controlled to prevent side reactions.
Extraction and Washing: After quenching, the product is extracted into a suitable organic solvent (e.g., toluene or dichloromethane).[11] The organic phase should be washed with a sodium bicarbonate or carbonate solution to remove residual acid, followed by a brine wash to break emulsions.[11] Failure to completely remove acid can lead to stability issues.
Section 3: FAQs - The Perkin Condensation at Scale
The Perkin reaction condenses the aldehyde with acetic anhydride to form the cinnamic acid derivative.[12] While a classic reaction, its high-temperature nature presents challenges during scale-up.
Q1: What are the key safety and handling considerations when working with acetic anhydride and a base like triethylamine at large scales?
A1:
Acetic Anhydride: This reagent is corrosive and reacts exothermically with water and alcohols. Ensure all reactors and transfer lines are scrupulously dry to prevent uncontrolled reactions.[13] It is also a lachrymator. Use a closed-system for all transfers.
Triethylamine (or other amine bases): These are flammable, corrosive, and have strong odors. As with the anhydride, use closed-system transfers. Ensure adequate ventilation and consider a scrubber for reactor off-gas.
Exothermicity: The condensation reaction itself can be exothermic. Although the reaction often requires high heat to initiate, the rate can accelerate rapidly. Ensure the reactor's cooling system can handle the heat load to prevent a thermal runaway.
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yield in a Perkin condensation at scale can often be traced back to a few key factors.
Potential Cause
Explanation & Recommended Solution
Insufficient Temperature/Time
The Perkin reaction often requires high temperatures (160-180°C) to proceed at a reasonable rate.[14] Ensure your heating system can achieve and maintain the target temperature. Monitor the reaction by HPLC; if it stalls, a longer reaction time or a slight increase in temperature may be necessary.
Presence of Moisture
Water will hydrolyze the acetic anhydride, consuming it and preventing it from forming the necessary enolate intermediate.[13] Use anhydrous reagents and ensure the reactor is dry before starting.
Incorrect Stoichiometry
An excess of acetic anhydride (2-3 equivalents) is typically required to drive the reaction to completion and act as a solvent.[14] The base (e.g., potassium acetate) is used in catalytic or stoichiometric amounts. Verify the molar ratios of your reactants.
Inefficient Mixing
At scale, poor agitation can lead to localized temperature gradients and concentration differences, resulting in incomplete reaction and increased side products. Ensure the agitator design and speed are sufficient for the vessel size and viscosity of the reaction mixture.
A troubleshooting workflow for low yield is presented in the diagrams section below.
Q3: I'm observing a significant side product that complicates purification. What is it and how can I minimize it?
A3: The most common side product in a Perkin reaction is the self-condensation of acetic anhydride, which can lead to the formation of polymeric or tarry materials, especially at high temperatures. Another potential side reaction is the decarboxylation of the cinnamic acid product under prolonged heating, though this is less common for this specific substrate.
To minimize side products:
Control the Temperature Profile: Do not overshoot the target temperature. A controlled ramp-up to the reaction temperature is preferable to rapid heating.
Minimize Reaction Time: Once HPLC analysis shows the reaction has reached completion (or the desired conversion), proceed with the work-up. Unnecessarily long heating times will promote side reactions.
Purity of Starting Materials: Ensure the 2-bromo-4,5-difluorobenzaldehyde is of high purity. Impurities from the previous step can participate in side reactions, leading to a complex product mixture.
The work-up of the Perkin reaction involves hydrolyzing the intermediate anhydride, followed by precipitating the carboxylic acid product.
Q1: My product is "oiling out" as a sticky solid during the final precipitation instead of forming a filterable crystal. How can I fix this?
A1: "Oiling out" is a common problem during the crystallization of crude products. It happens when the product separates from the solution as a liquid phase before it can form an ordered crystal lattice.
Solutions to try:
Control the Rate of Acidification: Add the acid (e.g., HCl) slowly to the aqueous solution of the cinnamate salt. Rapidly changing the pH can cause the product to crash out as an oil.
Adjust Temperature: Try cooling the solution to just above the freezing point before and during acidification. Sometimes, a lower temperature promotes slower, more controlled crystal growth.
Add a Co-Solvent: If precipitating from a purely aqueous solution, sometimes adding a small amount of a miscible organic solvent (like isopropanol or ethanol) can improve the solubility profile and encourage crystallization over oiling.
Seeding: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the solution just as it becomes cloudy can induce crystallization.
Solvent Exchange: If the product consistently oils out, an alternative is to perform a solvent exchange. After acidification, extract the oily product into a suitable organic solvent (like ethyl acetate). Wash the organic layer, then crystallize the product from this new solvent system, perhaps by adding an anti-solvent like hexanes.
Q2: My final product has a persistent yellow or brown color. What is the cause and how can I decolorize it?
A2: The color is likely due to high-molecular-weight byproducts or polymeric tars formed during the high-temperature condensation reaction.
Decolorization Methods:
Recrystallization: This is the most effective method. Choose a solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures, while the colored impurities remain in solution. Common solvents for cinnamic acids include ethanol, acetic acid, or toluene.
Carbon Treatment: During the recrystallization process, you can add a small amount of activated carbon to the hot solution. The carbon will adsorb the colored impurities. Allow the solution to stir with the carbon for a short period (15-30 minutes), then perform a hot filtration through a bed of celite to remove the carbon before allowing the solution to cool and crystallize. Be aware that carbon can also adsorb some of your product, so use it sparingly.
Section 5: Detailed Experimental Protocols
These protocols are representative and should be optimized for the specific equipment and scale of operation.
Protocol 1: Synthesis of 2-Bromo-4,5-difluorobenzaldehyde
Materials:
4,5-Difluorobenzaldehyde (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Concentrated Sulfuric Acid (~5-10 volumes)
Toluene or Dichloromethane
5% Sodium Bicarbonate Solution
Saturated Sodium Chloride (Brine) Solution
Procedure:
Charge a clean, dry, temperature-controlled reactor with concentrated sulfuric acid.
Cool the acid to 0-5 °C with vigorous stirring.
Slowly add the 4,5-difluorobenzaldehyde, ensuring the temperature remains below 10 °C.
Once the aldehyde is fully dissolved, add the N-bromosuccinimide in small portions over 1-2 hours, maintaining the temperature at 0-5 °C.
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-4 hours.
Monitor the reaction progress by HPLC or GC until the starting material is consumed (<1%).
In a separate vessel, prepare a mixture of crushed ice and water (approx. 10-20 volumes).
Slowly and carefully transfer the reaction mixture into the ice-water slurry with very efficient stirring, keeping the quench temperature below 20 °C.
Extract the aqueous slurry with toluene (3 x 5 volumes).
Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or recrystallization.
Protocol 2: Scale-Up Synthesis of 2-Bromo-4,5-difluorocinnamic acid
Materials:
2-Bromo-4,5-difluorobenzaldehyde (1.0 eq)
Acetic Anhydride (3.0 eq)
Triethylamine (2.0 eq) or Anhydrous Potassium Acetate (2.0 eq)
10% Sodium Hydroxide Solution
Concentrated Hydrochloric Acid
Procedure:
Charge the dry reactor with 2-bromo-4,5-difluorobenzaldehyde, acetic anhydride, and triethylamine (or potassium acetate).
With stirring, heat the mixture to 150-160 °C under a nitrogen atmosphere.
Maintain the temperature and stir for 4-8 hours. Monitor the reaction by HPLC for the disappearance of the aldehyde.
Once complete, cool the reaction mixture to 80-90 °C.
Slowly add water to the reaction mixture to hydrolyze the excess acetic anhydride. This is an exothermic step; control the addition rate to maintain the temperature.
Add 10% sodium hydroxide solution until the pH is >12 to hydrolyze the mixed anhydride intermediate and dissolve the cinnamic acid as its sodium salt.
Cool the aqueous solution to room temperature. If necessary, perform an extraction with a non-polar solvent like heptane to remove non-acidic organic impurities.
Cool the aqueous phase to 10-15 °C and slowly add concentrated hydrochloric acid with vigorous stirring until the pH is ~1-2.
The product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete crystallization.
Filter the solid product, wash the filter cake thoroughly with cold deionized water until the filtrate is at a neutral pH.
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Section 6: Diagrams
Perkin Reaction Mechanism
Caption: Simplified mechanism of the Perkin reaction.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield in the Perkin reaction.
Section 7: References
Shiny. (2026, January 1). How is cinnamaldehyde synthesized? - Blog. 15
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. 17
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Navigating the Synthesis of 2-Bromo-4,5-difluoroaniline: Key Considerations for Chemical Manufacturers. 18
PrepChem.com. Synthesis of 3-bromo-2,5-difluorobenzaldehyde. 19
ThermoFisher. (2025, September 15). SAFETY DATA SHEET - 4-Bromo-2-fluorocinnamic acid. 20
Fisher Scientific. (2009, July 7). SAFETY DATA SHEET - 2-Bromo-4,5-difluorobenzoic acid. 21
Google Patents. (CN105884591A). Preparation method of 2-fluoro-5-bromobenzaldehyde. 8
BenchChem. An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development. 14
Longdom Publishing. A Concise Introduction of Perkin Reaction. link
ThermoFisher. (2025, October 8). SAFETY DATA SHEET - 2-Bromo-5-fluorocinnamic acid. 23
BenchChem. Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. 13
Johnson, John R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
J&K Scientific LLC. (2025, June 1). Perkin Reaction. 12
Google Patents. (CN109438214B). Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. 10
PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. 9
CRB. (2021, May 11). Large-scale oligo synthesis: Scaling-up requirements. 24
Mechanistic NMR Profiling of 2-Bromo-4,5-difluorocinnamic Acid: A Comparative Guide to Solvents and Field Strengths
As a Senior Application Scientist, interpreting the H NMR spectrum of heavily functionalized halogenated building blocks requires moving beyond basic peak picking. 2-Bromo-4,5-difluorocinnamic acid presents a unique anal...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, interpreting the
H NMR spectrum of heavily functionalized halogenated building blocks requires moving beyond basic peak picking. 2-Bromo-4,5-difluorocinnamic acid presents a unique analytical challenge: it combines a trans-alkene system, a chemically exchanging carboxylic acid proton, and a complex heteronuclear spin-spin coupling network driven by two magnetically active fluorine atoms[1].
This guide objectively compares the impact of solvent selection and spectrometer field strength on the spectral resolution of this compound, providing a self-validating experimental protocol to ensure absolute confidence in structural elucidation.
Structural Dynamics and Spin-Spin Architecture
The core complexity of 2-Bromo-4,5-difluorocinnamic acid lies in its aromatic ring. Because
F has a 100% natural abundance and a spin of 1/2, it couples strongly with adjacent protons[1].
Alkene Protons: The trans-geometry of the acrylic acid tail dictates a large, diagnostic
coupling constant (~16 Hz) between the and protons[2].
Aromatic Protons (H-3 and H-6): These protons do not couple significantly with each other due to their para-like spatial relationship, but they exhibit strong ortho (
) and meta () scalar coupling to the F-4 and F-5 atoms, resulting in distinct doublet-of-doublet (dd) splitting patterns[3],[4].
Heteronuclear spin-spin coupling network between aromatic protons and fluorine atoms.
Comparative Analysis I: Solvent Systems (DMSO-d6 vs. CDCl3)
The choice of deuterated solvent fundamentally alters the spectral landscape of cinnamic acid derivatives.
The Causality of Solvent Effects:
In non-polar solvents like CDCl
, carboxylic acids form tightly bound, hydrogen-bonded dimers. This leads to intermediate chemical exchange rates on the NMR timescale, causing the -COOH proton signal to broaden into the baseline, often rendering it unobservable. Conversely, the strongly hydrogen-bonding solvent DMSO-d6 acts as a competitive hydrogen-bond acceptor. It breaks the dimers and locks the -COOH proton into a distinct, observable broad singlet far downfield (~12.6 ppm)[5],[6]. Furthermore, the high dielectric constant of DMSO-d6 induces a slight downfield shift in the aromatic and alkene protons due to solvent-solute dipole interactions[6].
Table 1: Solvent Impact on Chemical Shifts and Multiplicity
Proton Environment
DMSO-d6 (ppm)
CDCl3 (ppm)
Multiplicity
Expected J-Coupling (Hz)
-COOH
~12.60
Not observed / Broad
br s
N/A
H- (Alkene)
~7.75
~7.90
d
H-6 (Aromatic)
~8.10
~7.50
dd
,
H-3 (Aromatic)
~7.80
~7.30
dd
,
H- (Alkene)
~6.55
~6.45
d
Comparative Analysis II: Spectrometer Platforms (400 MHz vs. 80 MHz)
With the rise of benchtop NMR, researchers must decide between routine accessibility and high-field resolution.
The Causality of Field Strength on Resolution:
Chemical shift dispersion (measured in Hz) scales linearly with the magnetic field strength, whereas J-coupling constants (Hz) remain governed by molecular geometry and are strictly field-independent[1]. At 80 MHz, the Hz-distance between the H-3 and H-6 signals shrinks drastically. Because the
coupling remains large (~9.5 Hz), the coupling constant becomes a significant fraction of the chemical shift difference. This induces second-order "roofing" effects and overlapping multiplets, complicating integration. At 400 MHz, the spectrum remains strictly first-order, allowing for the precise extraction of coupling constants[1].
Table 2: High-Field vs. Benchtop Performance for Fluorinated Aromatics
Performance Metric
400 MHz High-Field NMR
80 MHz Benchtop NMR
Spectral Resolution
< 0.5 Hz (Strictly first-order)
~ 1.2 Hz (Prone to second-order roofing)
F-H Multiplet Clarity
Distinct dd patterns for H-3/H-6
Overlapping, complex multiplets
Signal-to-Noise (S/N)
> 100:1 (16 scans, 2 mins)
> 20:1 (128 scans, 15 mins)
Primary Use Case
De novo structural elucidation
Routine reaction monitoring
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in peak assignment, standard 1D
H NMR is insufficient for heavily fluorinated compounds. We must employ a self-validating system utilizing H{F} heteronuclear decoupling . By irradiating the fluorine frequencies during proton acquisition, all F-H scalar couplings are abolished[1]. If the complex multiplets of H-3 and H-6 collapse into sharp singlets, the assignment is definitively validated, ruling out unexpected proton-proton long-range interactions[2].
Step-by-Step Methodology
Sample Preparation: Dissolve 15-20 mg of 2-Bromo-4,5-difluorocinnamic acid in 0.6 mL of DMSO-d6 (99.9% D) to ensure complete dissolution and disruption of carboxylic acid dimers[6].
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d6. Perform rigorous Z-gradient shimming to achieve a line width at half-height (LWHH) of < 0.5 Hz.
Standard
H Acquisition: Acquire a standard proton spectrum (ns=16, d1=2s, spectral width=15 ppm) to capture the full chemical shift range, including the far-downfield -COOH proton.
Validation via
H{F} Decoupling: Set up a heteronuclear decoupled experiment. Apply a composite pulse decoupling scheme (e.g., GARP) at the F resonance frequency (~ -135 ppm).
Data Processing: Apply a Fourier transform with a mild exponential window function (LB = 0.3 Hz). Perform manual phase and baseline correction. Overlay the coupled and decoupled spectra to validate aromatic assignments.
Workflow for self-validating 1H and 1H{19F} NMR acquisition of fluorinated compounds.
References
Measurement of Long Range 1H-19F Scalar Coupling Constants - National Institutes of Health (PMC)[3][Link]
Natural Cinnamic Acid Derivatives: A Comprehensive Study - National Institutes of Health (PMC)[5][Link]
13C NMR Characterization Guide: 2-Bromo-4,5-difluorocinnamic Acid vs. Analogs
Executive Summary & Technical Context 2-Bromo-4,5-difluorocinnamic acid is a critical intermediate, often utilized in the synthesis of fluoroquinolone antibiotics and complex pharmaceutical scaffolds. Characterizing this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Technical Context
2-Bromo-4,5-difluorocinnamic acid is a critical intermediate, often utilized in the synthesis of fluoroquinolone antibiotics and complex pharmaceutical scaffolds. Characterizing this molecule via 13C NMR presents two distinct spectroscopic challenges:
The "Heavy Atom" Effect: The bromine substituent at the C2 position induces a counter-intuitive shielding effect, shifting the ipso carbon upfield despite the halogen's electronegativity.[1]
Complex 19F-13C Coupling: The presence of vicinal fluorine atoms (F4 and F5) creates extensive splitting patterns (doublets of doublets), transforming the 13C spectrum from simple singlets into a complex array of multiplets.
This guide provides a comparative analysis using 4-fluorocinnamic acid as an experimental baseline to validate the predicted shifts of the target molecule.
Comparative Data: Experimental vs. Predicted
The following table contrasts the experimentally verified shifts of the mono-fluoro analog with the calculated shifts of the target 2-bromo-4,5-difluoro derivative.
Minimal effect from ring substituents (distance > 4 bonds).
C-F (C4)
163.3 ppm
148.0 – 152.0 ppm
Doublet of Doublets (dd)
Hz; Hz. Direct F-attachment.
C-F (C5)
N/A
148.0 – 152.0 ppm
Doublet of Doublets (dd)
Hz. New F-site.
C-Br (C2)
130.5 ppm (C-H)
118.0 – 122.0 ppm
Doublet (d)
Heavy Atom Effect: Br shields the ipso carbon, shifting it upfield relative to C-H.[1]
C-H (C3)
115.9 ppm
120.0 – 124.0 ppm
Doublet (d)
Deshielded by ortho-F and ortho-Br.
C-H (C6)
131.0 ppm
115.0 – 118.0 ppm
Doublet (d)
Shielded by ortho-F (C5).
Alkene ()
142.8 ppm
140.0 – 142.0 ppm
Singlet/Weak Doublet
Conjugated double bond; slight influence from steric bulk of Br.
Alkene ()
119.2 ppm
120.0 – 122.0 ppm
Singlet (s)
Isolated from ring effects.
Note: "Calc." values are derived from Substituent Chemical Shift (SCS) additivity rules applied to the benzene ring system [2].
Technical Deep Dive: Interpreting the Spectrum
A. The Bromine "Heavy Atom" Anomaly
In standard electronegativity models, attaching a halogen should deshield the carbon (shift downfield). However, Bromine and Iodine possess large electron clouds that introduce a diamagnetic shielding term.[1]
Observation: The C2 carbon, directly bonded to Bromine, will appear significantly upfield (closer to 120 ppm) compared to a C-Cl or C-F bond (which would appear >135 ppm).
Validation: If you observe a quaternary carbon signal in the 115–125 ppm range that does not show large C-F coupling, this is your C2-Br peak [3].
B. Fluorine Coupling Patterns (The "Roofing" Effect)
The 4,5-difluoro substitution pattern creates a second-order effect where carbons verify couplings to both fluorine atoms.
Direct C-F (C4, C5): Expect large doublets (~250 Hz separation). Because F4 and F5 are adjacent, these peaks may overlap or show "roofing" (intensity distortion).
Vicinal/Geminal Carbons: C3 and C6 will show splitting from their nearest Fluorine (
Hz) and the distal Fluorine ( Hz), resulting in a doublet of doublets (dd) appearance.
To unambiguously assign this molecule, standard 13C parameters are insufficient due to low sensitivity and splitting loss.
Step-by-Step Methodology
Sample Preparation:
Solvent: Dissolve 30-50 mg of sample in 0.6 mL DMSO-d6 .
Reasoning: Cinnamic acids often dimerize in non-polar solvents (CDCl3), broadening peaks. DMSO disrupts dimers, sharpening the carboxyl signal.
Acquisition Parameters (Standard):
Pulse Sequence: zgpg30 (Power-gated decoupling).
Scans (NS): Minimum 1024 scans . The signal is split into multiplets by Fluorine, reducing the height of any single peak (S/N ratio drops).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to allow quaternary carbons (C1, C2, C4, C5) to relax.
Advanced Validation (The "Gold Standard"):
Run a 19F-Decoupled 13C Spectrum: If your probe allows, apply continuous wave (CW) decoupling on the 19F channel during 13C acquisition.
Result: All multiplets collapse into singlets. This confirms which splittings are due to Fluorine vs. impurities.
Visualizations: Logic & Workflow
Diagram 1: Spectral Assignment Decision Tree
This logic flow guides the researcher in assigning peaks based on multiplicity and chemical shift.
Caption: Decision tree for assigning 13C NMR signals in fluorinated bromo-cinnamic acids.
Diagram 2: Experimental Workflow
Caption: Recommended experimental workflow for high-fidelity spectral acquisition.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS additivity rules).
Filo EdTech. (2025).[2] Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. Retrieved March 7, 2026, from [Link]
Comparative Mass Spectrometry Guide: Analysis & Isomer Differentiation of Fluorinated Cinnamic Acids
Executive Summary The Challenge: Fluorinated Cinnamic Acids (FCAs) are critical pharmacophores in drug development, often serving as precursors for fluorinated enzyme inhibitors. However, their analysis is complicated by...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Challenge: Fluorinated Cinnamic Acids (FCAs) are critical pharmacophores in drug development, often serving as precursors for fluorinated enzyme inhibitors. However, their analysis is complicated by the high electronegativity of fluorine (reducing ionization efficiency in positive mode) and the difficulty in distinguishing regioisomers (ortho-, meta-, para- fluorocinnamic acid) which share identical mass-to-charge (
) ratios.
The Solution: This guide compares the industry-standard LC-ESI-MS/MS (Negative Mode) against the alternative GC-EI-MS . We establish that while GC-MS offers structural fingerprinting, LC-ESI-MS/MS provides superior throughput and sensitivity without derivatization. Crucially, we detail a specific MS/MS fragmentation protocol to differentiate isomers based on the "Ortho Effect" and decarboxylation kinetics.
Part 1: The Analytical Challenge (Mechanism & Physics)
Ionization Physics: Why Negative Mode?
Cinnamic acids are carboxylic acids with a
typically between 3.5 and 4.5. The introduction of fluorine (highly electronegative) on the phenyl ring pulls electron density, stabilizing the carboxylate anion ().
Positive Mode (ESI+): Inefficient. Protonation (
) is difficult due to the electron-withdrawing nature of the fluorine and the lack of basic sites.
Negative Mode (ESI-): Optimal. The carboxylic proton is easily removed, yielding a stable
precursor.
The Fluorine Factor:
Ortho-F: Inductive effect stabilizes the anion but steric hindrance may affect conjugation.
Para-F: Resonance effects can compete with inductive withdrawal.
The Isomer Problem
All monofluorinated cinnamic acids (
) have a monoisotopic mass of 166.04 Da .
Precursor Ion:
165.03 ()
Problem: A standard MS1 scan cannot distinguish o-, m-, or p- isomers. Separation requires either high-resolution chromatography or distinct MS/MS fragmentation kinetics.[1]
Part 2: Comparative Methodology
We compared the two dominant workflows for FCA analysis.
Comparison Table: LC-ESI-MS/MS vs. GC-EI-MS
Feature
LC-ESI-MS/MS (Recommended)
GC-EI-MS (Alternative)
Ionization
Electrospray (Soft, Negative Mode)
Electron Impact (Hard, 70eV)
Sample Prep
Minimal (Dilute & Shoot)
Heavy (Requires TMS Derivatization)
Throughput
High (5-8 min run time)
Low (30+ min incl. derivatization)
Sensitivity
High (pg/mL range)
Moderate (ng/mL range)
Isomer ID
Via Retention Time & MS/MS Ratios
Via Spectral Fingerprint & Retention Index
Thermal Stability
Suitable for labile conjugates
Risk of degradation
Expert Verdict
Choose LC-ESI-MS/MS for biological matrices, pharmacokinetic (PK) studies, and high-throughput screening.
Choose GC-EI-MS only when strict structural elucidation of unknown impurities is required and standards are unavailable, as EI libraries (NIST) are more robust than ESI libraries.
Part 3: Optimized Experimental Protocol (LC-ESI-MS/MS)
This protocol is designed to be self-validating . The presence of the transition
confirms the cinnamic backbone, while confirms the presence of Fluorine.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm). Note: Fluorinated compounds often show increased retention on C18 compared to non-fluorinated analogs due to the "Fluorine Phase" effect.
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 5% B to 95% B over 8 minutes.
Mass Spectrometry Parameters (Triple Quadrupole)
Source: ESI Negative (
)
Spray Voltage: -2500 V to -3500 V (Lower voltage prevents arcing in negative mode).
Precursor Ion:
165.0 ()
Fragmentation Pathways & Transitions
The fragmentation of FCAs follows a specific decay logic used for confirmation.
Primary Transition (Quantifier): Loss of
(Decarboxylation).
Reaction:
Transition: 165.0
121.0
Mechanism:[2][3][4] Charge migrates to the vinyl carbon.
Secondary Transition (Qualifier): Loss of HF (Hydrofluoric Acid).
Reaction:
Transition: 121.0
101.0
Significance: This step is highly energy-dependent and sensitive to the position of the Fluorine atom (Isomer differentiation).
Part 4: Data Analysis & Isomer Differentiation[1]
The core value of this guide is distinguishing the isomers. While they share transitions, their Fragmentation Efficiency Curves differ.
The "Ortho Effect" in MS/MS
In ortho-fluorocinnamic acid, the fluorine atom is physically close to the vinyl hydrogen and the carboxyl group.
Observation: The ortho isomer typically requires higher collision energy (CE) to trigger the initial decarboxylation compared to para, or exhibits a distinct 121/101 ratio due to the stability of the resulting anion.
Protocol: Run a "Breakdown Curve" (stepping CE from 10V to 50V).
Ortho-F: Distinct curve shape due to steric/electronic interaction.
Para-F: Follows standard resonance stabilization.
Summary of Transitions
Precursor ()
Product ()
Neutral Loss
Collision Energy (Approx)
Purpose
165.0
121.0
44 Da ()
15 - 20 eV
Quantification (Most intense)
165.0
101.0
64 Da ()
30 - 40 eV
Qualification (Specific to F)
165.0
145.0
20 Da ()
25 eV
Rare (Direct HF loss, usually minor)
Part 5: Visualization of Workflows
Diagram 1: LC-MS/MS Experimental Workflow
This diagram illustrates the decision matrix and physical flow of the analysis.
Caption: Figure 1. Optimized LC-ESI-MS/MS workflow for Fluorinated Cinnamic Acids. Note the absence of derivatization steps.
Diagram 2: Fragmentation Pathway & Mechanism
Visualizing the mass losses to justify the transition selection.
Caption: Figure 2. Stepwise fragmentation pathway. The 165->121 transition is the primary quantifier; 121->101 is the structural qualifier.
References
NIST Mass Spectrometry Data Center. 4-Fluorocinnamic acid Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]
Clifford, M. N., et al. (2003). LC-MSn analysis of the cis isomers of chlorogenic acids. (Foundational text on cinnamic acid fragmentation mechanics).[5] Journal of Agricultural and Food Chemistry.
Redeuil, K., et al. (2009). Identification of cinnamic acid derivatives in biological matrices using LC-MS/MS negative mode. (General protocol validation).
PerkinElmer Application Note. A Comparison Between ESI and APCI Ionisation Modes. Available at: [Link]
A Comparative Analysis of the Melting Points of Fluorinated Cinnamic Acid Isomers: An Essential Guide for Researchers
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine into organic molecules is a widely recognized approach for modulating their physicochemical and biological proper...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine into organic molecules is a widely recognized approach for modulating their physicochemical and biological properties. Cinnamic acids, with their versatile phenylpropanoid scaffold, are no exception. The fluorination of the phenyl ring in cinnamic acid can lead to profound changes in characteristics such as lipophilicity, metabolic stability, and binding affinity. Among the fundamental physical properties affected is the melting point, a critical parameter that influences solubility, crystal packing, and ultimately, the bioavailability and material processability of a compound.
This guide provides a comprehensive comparison of the melting points of ortho-, meta-, and para-fluorinated cinnamic acid isomers. We will delve into the experimental data, provide detailed protocols for accurate melting point determination, and explore the underlying principles of intermolecular forces that govern the observed trends. This information is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to better understand and predict the behavior of these valuable chemical entities.
Comparative Melting Point Data
The melting point of a crystalline solid is a direct indicator of the strength of the intermolecular forces holding the molecules together in a crystal lattice.[1][2] Subtle changes in molecular structure, such as the positional isomerism of a fluorine atom on the phenyl ring of cinnamic acid, can lead to significant differences in these forces and, consequently, in the melting points. The experimental data for the melting points of 2-fluorocinnamic acid (ortho), 3-fluorocinnamic acid (meta), and 4-fluorocinnamic acid (para) are summarized below.
Note: The melting points are presented as ranges, which are common for experimental data and can vary slightly between different sources and purities.
The data clearly indicates a distinct trend in the melting points of the fluorinated cinnamic acid isomers, with the para-isomer exhibiting the highest melting point, followed by the ortho-isomer, and then the meta-isomer with the lowest melting point.
Deciphering the Trends: The Role of Intermolecular Forces and Molecular Symmetry
The observed differences in the melting points of the fluorinated cinnamic acid isomers can be rationalized by considering the interplay of several key factors that influence the stability of the crystal lattice. These include hydrogen bonding, dipole-dipole interactions, van der Waals forces, and molecular symmetry.[1][2][12]
Hydrogen Bonding: All three isomers possess a carboxylic acid group, which is a strong hydrogen bond donor and acceptor. This allows for the formation of robust hydrogen-bonded dimers, a characteristic feature of carboxylic acids that significantly contributes to their relatively high melting points.
Dipole-Dipole Interactions and the Influence of Fluorine: The introduction of a highly electronegative fluorine atom creates a C-F dipole, adding to the overall polarity of the molecule. The position of this dipole influences the net molecular dipole moment and how the molecules interact with each other in the crystal lattice.
Molecular Symmetry and Crystal Packing: The efficiency with which molecules can pack into a crystal lattice is a critical determinant of the melting point.[12] More symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and higher melting points.[12]
Analysis of the Isomers:
4-Fluorocinnamic Acid (para-isomer): The high melting point of the para-isomer can be attributed to its high degree of symmetry.[12] The linear and symmetrical nature of the molecule allows for very efficient packing in the crystal lattice, maximizing the intermolecular forces. The C-F dipole is aligned with the long axis of the molecule, which can lead to strong, organized dipole-dipole interactions within the well-packed structure.
2-Fluorocinnamic Acid (ortho-isomer): The ortho-isomer has a lower melting point than the para-isomer. The proximity of the fluorine atom to the carboxylic acid group can lead to intramolecular interactions, which may slightly weaken the intermolecular hydrogen bonding between molecules. Furthermore, the ortho-substitution disrupts the overall symmetry of the molecule compared to the para-isomer, leading to less efficient crystal packing.
3-Fluorocinnamic Acid (meta-isomer): The meta-isomer exhibits the lowest melting point among the three. The meta-substitution disrupts the molecular symmetry to a greater extent than the para-substitution but without the potential for the intramolecular interactions seen in the ortho-isomer. This disruption in symmetry leads to less ordered and less dense packing in the crystal lattice, resulting in weaker overall intermolecular forces.
The role of organic fluorine in intermolecular interactions is a complex and debated topic. While fluorine is a poor hydrogen bond acceptor, C-H···F and C-F···F interactions can still contribute to the overall stability of the crystal lattice.
Experimental Protocols for Melting Point Determination
Accurate determination of the melting point is crucial for compound characterization and purity assessment. Two common and reliable methods are the capillary melting point method and Differential Scanning Calorimetry (DSC).
Protocol 1: Capillary Melting Point Determination
This traditional method relies on visual observation of the phase change from solid to liquid within a heated capillary tube.
Apparatus:
Melting point apparatus (e.g., Mel-Temp or similar)
Glass capillary tubes (one end sealed)
Spatula
Mortar and pestle (if sample is not a fine powder)
Step-by-Step Procedure:
Sample Preparation: Ensure the sample of the fluorinated cinnamic acid isomer is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[6][8]
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm of sample is at the bottom of the tube.[9]
Placing the Tube in the Apparatus: Insert the loaded capillary tube into the sample holder of the melting point apparatus.[3][6]
Rapid Heating (Optional, for unknown samples): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding with a more accurate measurement.[7][9]
Controlled Heating: Heat the sample at a slow, controlled rate, typically 1-2°C per minute, especially when approaching the expected melting point.[6][9]
Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.[9]
Cooling and Cleanup: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.
Caption: Workflow for Capillary Melting Point Determination.
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a more quantitative and automated determination of the melting point.
Apparatus:
Differential Scanning Calorimeter (DSC)
DSC pans (typically aluminum) and lids
Crimper for sealing pans
Microbalance
Step-by-Step Procedure:
Sample Preparation: Accurately weigh 1-5 mg of the fluorinated cinnamic acid isomer into a DSC pan using a microbalance.
Pan Sealing: Place a lid on the pan and seal it using a crimper. Ensure a hermetic seal to prevent any loss of sample due to sublimation.
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
Temperature Program: Program the DSC instrument with the desired temperature profile. A typical program for melting point determination would be:
Equilibrate at a temperature well below the expected melting point (e.g., 25°C).
Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point.
Data Acquisition: Start the experiment. The instrument will record the heat flow to the sample relative to the reference as a function of temperature.
Data Analysis: The melting of the sample will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for DSC Melting Point Determination.
Conclusion
The melting points of ortho-, meta-, and para-fluorinated cinnamic acids follow a distinct trend (para > ortho > meta), which is primarily governed by the interplay of intermolecular forces and, most significantly, molecular symmetry and the efficiency of crystal packing. The highly symmetrical para-isomer allows for the most stable crystal lattice, resulting in the highest melting point. This guide provides researchers with the necessary data, experimental protocols, and theoretical understanding to confidently work with and characterize these important fluorinated compounds. Accurate determination and interpretation of melting points are fundamental skills that contribute to the successful development of new pharmaceuticals and advanced materials.
References
Juelun Chemical. (n.d.). 4-Fluorocinnamic Acid Exporter. Retrieved from [Link]
Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
Juelun Chemical. (n.d.). 3-Fluorocinnamic Acid Exporter. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Retrieved from [Link]
Royal Society of Chemistry. (2020). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. Retrieved from [Link]
ResearchGate. (2023). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Retrieved from [Link]
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2022). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]
Quora. (2017). What inter-molecular forces hold CLF3 together in it's liquid form?. Retrieved from [Link]
MCC Organic Chemistry. (n.d.). Intermolecular Forces: Physical Properties of Organic Compounds. Retrieved from [Link]
HSCprep. (2025). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]
Chemistry Steps. (2024). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: HPLC Analysis & Retention Behavior of 2-Bromo-4,5-difluorocinnamic Acid
Part 1: Executive Summary & Technical Context
Subject Compound: 2-Bromo-4,5-difluorocinnamic acid (CAS: 1418746-65-2)
Chemical Class: Halogenated Phenylpropanoid / Cinnamic Acid Derivative
Primary Application: Pharmaceutical intermediate (likely for fluoroquinolone antibiotics or specialized lipid modulators).[1]
The Analytical Challenge:
Unlike common pharmaceutical standards with fixed compendial methods, 2-Bromo-4,5-difluorocinnamic acid is a specialized intermediate.[1] Its retention time (RT) is not a static constant but a dynamic variable dependent on the hydrophobic interaction between its halogenated aromatic ring and the stationary phase.
This guide provides a comparative chromatographic profile , analyzing how this compound behaves relative to structural analogs. By understanding the "Hydrophobic Substituent Constant" (
), researchers can predict its elution order and optimize resolution from impurities like 2-bromo-4,5-difluorobenzoic acid (precursor) or non-brominated analogs.[1]
Part 2: Comparative Performance Analysis
To validate the identity and purity of 2-Bromo-4,5-difluorocinnamic acid, it must be compared against well-characterized standards.[1] The following analysis uses Hydrophobicity Theory to predict relative retention behavior on a standard C18 Reverse-Phase column.
Theoretical Basis: The Halogen Effect
Retention in Reverse-Phase HPLC (RP-HPLC) is governed by the partition coefficient (LogP).
Late eluter due to combined halogen hydrophobicity.
Analyst Note: The "Product Performance" here is defined by resolution. A successful method must separate the Target from the "4,5-Difluoro" impurity. Due to the significant lipophilicity of the Bromine atom, the target peak should resolve well (baseline separation) from the non-brominated impurity.
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating . It uses an acidic mobile phase to ensure the carboxylic acid moiety remains protonated (
), preventing peak tailing and ensuring reproducible retention times.
Method parameters
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.[1]
Weigh 10 mg of 2-Bromo-4,5-difluorocinnamic acid.[1]
Dissolve in 10 mL of 50:50 ACN:Water . Note: Do not dissolve in pure water; the compound is hydrophobic.
Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind acidic compounds).[1]
System Suitability Test (SST):
Inject a standard mixture of Cinnamic Acid (Ref) and the Target.
Acceptance Criteria: Resolution (
) > 2.0 between peaks. Tailing Factor () < 1.5.[1]
Retention Confirmation:
Inject the pure target.
Observe the peak.[2][3][4] It should elute after the reference cinnamic acid.
If the peak splits, the pH is likely too close to the pKa (~4.5). Action: Lower Mobile Phase A pH to 2.0-2.5.
Part 4: Mechanism Visualization
The following diagram illustrates the chromatographic separation mechanism, highlighting why the target compound elutes later than its alternatives.
Caption: Chromatographic interaction mechanism. The target compound's Bromine and Fluorine substituents increase hydrophobic interaction with C18 ligands, resulting in longer retention compared to non-halogenated alternatives.
References
BenchChem. (2025).[1][2][3][5] Optimization of mobile phase for HPLC analysis of cinnamic acid. Retrieved from .[1]
PubChem. (2025).[1][6] 2-Bromocinnamic Acid (CID 688321) - Chemical and Physical Properties. National Library of Medicine.[1] Retrieved from .[1]
Sigma-Aldrich. (2025).[1] 2-Bromo-4-fluorocinnamic acid Product Specification. Retrieved from .[1]
Conkerton, E.J., & Chapital, D.C. (1982).[1][7] High-performance liquid chromatography separation of the cis-trans isomers of cinnamic acid derivatives. Journal of Chromatography A, 281, 326-329.[1][7]
Li, X., et al. (2014).[1] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. Retrieved from .[1]
Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro Difluorocinnamic Acids
Executive Summary Verdict: For rapid lead optimization and mild reaction conditions, 2-Bromo-difluorocinnamic acid is the superior choice due to its lower bond dissociation energy (BDE) and faster oxidative addition rate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Verdict: For rapid lead optimization and mild reaction conditions, 2-Bromo-difluorocinnamic acid is the superior choice due to its lower bond dissociation energy (BDE) and faster oxidative addition rates. However, 2-Chloro-difluorocinnamic acid serves as a viable, cost-effective alternative for process-scale chemistry, provided that specialized electron-rich phosphine ligands are employed to overcome its kinetic inertness.
Key Differentiator: The
-difluoroacrylic acid moiety is strongly electron-withdrawing. This electronic effect activates the ortho-halogen towards oxidative addition more significantly than in non-fluorinated cinnamic acids, making the 2-chloro derivative surprisingly reactive compared to standard aryl chlorides.
Mechanistic Basis of Reactivity
Bond Dissociation Energy (BDE) & Oxidative Addition
The rate-determining step in Palladium-catalyzed cross-couplings (Suzuki, Heck) for these substrates is typically the oxidative addition of the Pd(0) species into the C-X bond.
Parameter
2-Bromo Derivative
2-Chloro Derivative
Impact on Reactivity
C-X Bond Strength
~81 kcal/mol
~96 kcal/mol
C-Br breaks significantly faster under mild heating (40-60°C).
Leaving Group Ability
Bromide ()
Chloride ()
Bromide is a better leaving group, facilitating faster metal insertion.
Atomic Radius
1.14 Å
0.99 Å
The longer C-Br bond is sterically more accessible for the catalyst.
The "Fluorine Activation" Effect
Unlike standard cinnamic acids, the difluorocinnamic acid backbone exerts a profound electronic influence. The fluorine atoms on the alkene chain (
-positions) are highly electronegative, pulling electron density away from the aromatic ring through induction ( effect).
Mechanism: The electron-deficient aromatic ring becomes more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.
Result: The 2-Chloro derivative, usually inert without "hot" ligands, exhibits enhanced reactivity in this specific scaffold. It behaves more like an activated aryl chloride (e.g., p-nitrochlorobenzene) than chlorobenzene.
Competing Pathways: Decarboxylation
Researchers must be aware that the electron-withdrawing nature of fluorine also destabilizes the carboxyl group, increasing the risk of decarboxylative side reactions at high temperatures (>100°C), particularly in the presence of Ag(I) or Cu(I) salts often used as additives.
Comparative Performance Data
The following data summarizes typical performance in Suzuki-Miyaura cross-coupling with phenylboronic acid.
Feature
2-Bromo Difluorocinnamic Acid
2-Chloro Difluorocinnamic Acid
Catalyst System
or
Requires + SPhos/XPhos
Temperature
60°C
80–100°C
Time to Completion
2–4 Hours
8–12 Hours
Typical Yield
85–95%
70–85%
Side Products
Minimal (<5% Protodehalogenation)
Decarboxylation (if overheated)
Cost Efficiency
Low (High material cost)
High (Cheaper starting material)
Decision Matrix: When to Use Which?
Scenario
Recommended Substrate
Rationale
Medicinal Chemistry (SAR)
2-Bromo
Speed is priority. Mild conditions preserve sensitive functional groups on the coupling partner.
Process Development (>100g)
2-Chloro
Cost savings on the starting material outweigh the cost of the catalyst/ligand.
Thermal Instability
2-Bromo
Allows reaction at temperatures below the decarboxylation threshold.
Late-Stage Functionalization
2-Bromo
Higher functional group tolerance due to milder conditions.
Best for: Small scale, high value, sensitive substrates.
Reagents:
2-Bromo-difluorocinnamic acid (1.0 equiv)
Arylboronic acid (1.2 equiv)
(3 mol%)
(3.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
Charge a reaction vial with the acid, boronic acid, base, and catalyst.
Evacuate and backfill with Argon (x3).
Add degassed solvent mixture via syringe.
Heat to 60°C for 3 hours.
Validation: Monitor by LCMS. Look for the disappearance of the bromide peak (M+ and M+2 pattern).
Workup: Acidify carefully to pH 3 with 1N HCl (to protonate the carboxylic acid) before extraction with EtOAc.
Protocol B: Activated Coupling (2-Chloro)
Best for: Scale-up, cost reduction.
Reagents:
2-Chloro-difluorocinnamic acid (1.0 equiv)
Arylboronic acid (1.5 equiv)
(2 mol%)
Ligand: SPhos or XPhos (4 mol%) – Critical for activating the C-Cl bond.
(3.0 equiv)
Solvent: Toluene/Water (10:1)
Procedure:
Pre-complex the Pd and Ligand in the solvent for 15 mins at RT (solution turns yellow/orange).
Add substrate, boronic acid, and base.[1][2][3][4]
Heat to 90°C for 10 hours.
Note: Higher temperature is required. Monitor strictly for decarboxylation (loss of 44 Da).
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways. Note how the 2-Chloro route requires a higher energy barrier (Heat/Ligand) to enter the catalytic cycle, increasing the risk of the decarboxylation side-path.
Caption: Comparative catalytic cycles showing the higher activation barrier for the 2-Chloro derivative and the associated risk of thermal decarboxylation.
References
Mechanistic Studies on Oxidative Addition
Title: Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0)
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Solid-State Chemists, Crystallographers, and Drug Development Professionals
Focus: Crystal structure determination, polymorph screening, and topochemical photoreactivity.
Executive Summary & Structural Rationale
In the realm of solid-state active pharmaceutical ingredient (API) development and crystal engineering, halogenated cinnamic acids serve as foundational model systems. They are widely utilized to study hydrogen-bonded supramolecular synthons, halogen bonding networks, and solid-state[2+2] photocycloaddition reactions [1].
This guide provides an objective, data-supported comparison between the highly substituted 2-Bromo-4,5-difluorocinnamic acid (BDFCA) and its standard mono-halogenated alternatives: 4-Fluorocinnamic acid (4-FCA) and 2-Bromocinnamic acid (2-BCA) .
The Causality of Multi-Halogenation
When engineering crystal lattices, the transition from a mono-halogenated system (like 4-FCA) to a multi-halogenated system (like BDFCA) fundamentally alters the thermodynamic landscape of the crystal:
Steric Torsion: The bulky ortho-bromine atom in BDFCA forces the acrylic acid moiety out of coplanarity with the phenyl ring. This prevents the flat, tightly packed
-sheet-like stacking typically seen in 4-FCA[2].
Competing Synthons: While all cinnamic acids predominantly form centrosymmetric carboxylic acid dimers (
hydrogen bond motif), BDFCA introduces competing highly directional halogen bonds ( and ). This increases the likelihood of discovering novel polymorphs during screening.
Topochemical Inhibition: According to Schmidt’s postulates, solid-state photoreactivity requires double bonds to be aligned parallel at a distance of
Å. The steric bulk of the 2-bromo and 4,5-difluoro groups often forces BDFCA into a -type crystal packing (distance Å), rendering it significantly more photostable than 4-FCA [3].
Comparative Physicochemical & Crystallographic Data
To objectively evaluate BDFCA against alternative building blocks, we must compare their foundational solid-state metrics. The data below synthesizes the structural and thermal behaviors of these compounds.
To ensure scientific integrity and self-validating results, the following protocols detail the exact methodologies required to isolate and characterize the crystal structures of these halogenated cinnamic acids.
Protocol A: Solvent-Mediated Polymorph Screening
Causality: Different solvent polarities dictate whether hydrogen bonding or halogen bonding dominates the initial nucleation phase.
Preparation of Saturated Solutions: Weigh 50 mg of BDFCA into four separate 4 mL glass scintillation vials.
Solvent Addition: Add 1 mL of the following solvents to the respective vials:
Dissolution: Sonicate the vials at 40 °C for 15 minutes until complete dissolution is achieved. Filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
Controlled Evaporation: Puncture the caps with a 20-gauge needle (3 holes per cap) to ensure a controlled evaporation rate. Store at a constant 20 °C in a vibration-free environment.
Harvesting: Once crystals form (typically 3–7 days), suspend them in paratone oil immediately to prevent solvent loss and lattice collapse prior to Single-Crystal X-Ray Diffraction (SC-XRD).
Causality: Testing the stability of the crystal lattice against UV-induced [2+2] cycloaddition.
Sample Preparation: Grind 20 mg of the grown BDFCA crystals and 4-FCA crystals (control) into fine powders using an agate mortar and pestle.
Slide Mounting: Distribute the powders evenly between two quartz glass slides to maximize UV transmittance.
Irradiation: Place the slides in a photoreactor equipped with a 365 nm UV LED array. Irradiate at
for 24 hours at ambient temperature.
Analysis: Analyze the post-irradiation samples via
-NMR (in DMSO-).
Validation: The disappearance of the vinylic protons (doublets at ~6.5 and ~7.8 ppm) and the appearance of cyclobutane ring protons (~3.8 to 4.5 ppm) indicates successful photoreaction. BDFCA will show minimal conversion compared to 4-FCA due to its
-packing.
Visualizing Workflows and Interactions
The following diagrams illustrate the logical pathways for crystallization screening and the topochemical mechanisms dictated by the crystal structures.
Caption: Workflow for solvent-mediated polymorph screening and structural determination.
Caption: Topochemical pathways of cinnamic acid polymorphs under UV irradiation.
Discussion: Why Choose BDFCA over Mono-Halogenated Alternatives?
When designing APIs or functional materials, the choice between BDFCA and alternatives like 4-FCA hinges on the desired solid-state properties:
Enhanced Photostability: If the end goal is a light-stable formulation, BDFCA is superior. The combined steric bulk of the ortho-bromine and the rigidifying effect of the 4,5-difluoro substitution forces the crystal into a photostable
-packing arrangement, preventing unwanted dimerization under ambient light [3].
Complex Crystal Engineering: For researchers investigating halogen bonding (
interactions), BDFCA offers a highly competitive environment. The polarizability of the bromine atom creates a strong -hole, allowing it to act as a robust halogen bond donor, while the fluorine atoms act as hard, electronegative acceptors. This makes BDFCA an excellent candidate for co-crystal screening with nitrogen-containing APIs.
Lipophilicity and Bioavailability: The addition of multiple halogens significantly increases the
(lipophilicity) of the molecule compared to 4-FCA. In precursor-directed biosynthesis or drug design, this can enhance membrane permeability [1].
References
Rational Design of Flavonoid Production Routes Using Combinatorial and Precursor-Directed Biosynthesis. ACS Synthetic Biology. Discusses the integration and properties of diverse halogenated cinnamic acids (including 2-bromocinnamic acid and 2-fluorocinnamic acid) in synthetic biology and structural studies.
Available at:[Link][1]
Molecular Transport, Reactivity and Structure in Organic Crystals.Cardiff University.
-phase of 4-fluorocinnamic acid and its solid-state photoreactivity mechanisms.
Available at:[Link][2]
Mechanical properties and peculiarities of molecular crystals. Chemical Society Reviews (RSC Publishing). Explores the photomechanical responses and solid-state packing behaviors (including topochemical postulates) of halogenated cinnamic acid derivatives.
Available at:[Link]
Comparative Spectroscopic Guide: UV-Vis Absorption of Halogenated Cinnamic Acids
This guide is structured to provide an in-depth technical analysis of the UV-Vis spectral properties of halogenated cinnamic acids, designed for researchers in medicinal chemistry and photopharmacology. Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured to provide an in-depth technical analysis of the UV-Vis spectral properties of halogenated cinnamic acids, designed for researchers in medicinal chemistry and photopharmacology.
Executive Summary
Cinnamic acid (CA) and its halogenated derivatives are critical scaffolds in drug discovery, serving as intermediates for antimicrobial agents, antioxidants, and UV filters (sunscreens). The electronic environment of the phenyl ring, modulated by halogen substituents (F, Cl, Br, I), significantly influences the
transition energy, thereby altering the UV absorption maximum (). This guide objectively compares the solvatochromic behaviors and absorption maxima of these derivatives, providing a theoretical framework and validated experimental protocols for their characterization.
The UV-Vis absorption of cinnamic acid arises primarily from the conjugation of the aromatic ring with the alkene and carboxylic acid moieties. Substituents at the para position perturb this system through two competing mechanisms:
Inductive Effect (-I): Halogens are electronegative, withdrawing electron density through the
-bond framework. This stabilizes the ground state more than the excited state, potentially causing a hypsochromic (blue) shift .
Mesomeric Effect (+M): Halogens possess lone pairs that can donate electron density into the
-system. This destabilizes the Highest Occupied Molecular Orbital (HOMO) and stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), reducing the energy gap () and causing a bathochromic (red) shift .
The Halogen Paradox:
Fluorine: High electronegativity (-I) competes strongly with resonance (+M). often resulting in a negligible shift or slight blue shift compared to the parent compound.
Chlorine/Bromine/Iodine: As atomic size increases, orbital overlap decreases (weakening +M), but polarizability increases. In conjugated systems like cinnamic acid, the polarizability term often dominates, leading to a progressive red shift: H < F < Cl < Br < I .
Comparative Data Analysis
The following table synthesizes experimental
values in methanol (MeOH). Note the significant bathochromic shift observed with strong auxochromes (OH, OMe) compared to the subtle shifts of halogens.
Table 1: UV-Vis Absorption Maxima of Cinnamic Acid Derivatives (in MeOH)
Compound
Substituent (R)
(nm)
()
Electronic Effect Dominance
Cinnamic Acid
-H
273
~21,000
Reference
4-Fluorocinnamic acid
-F
273
~20,500
-I +M (Cancellation)
4-Chlorocinnamic acid
-Cl
282
~22,000
+M / Polarizability > -I
4-Bromocinnamic acid
-Br
286
~23,500
Polarizability Dominant
4-Iodocinnamic acid
-I
295
~25,000
Strong Polarizability
p-Coumaric Acid
-OH
310
24,000
Strong +M (Reference Auxochrome)
Note: Values are aggregated from consensus literature data. Exact maxima may shift
2 nm depending on solvent pH and specific instrument calibration.
Experimental Protocol: Determination of
and
This protocol is designed to be self-validating. The linearity of the standard curve confirms the instrument performance and solute solubility.
The following diagram illustrates the workflow for analyzing substituent effects, linking the chemical structure to the observed spectral shift.
Caption: Logical flow connecting substituent nature to observed spectral shifts. Note that Iodine induces the largest bathochromic shift due to high polarizability.
References
Taniguchi, M., et al. (2014). "Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking." Photochemical & Photobiological Sciences. Link
NIST Chemistry WebBook. "4-Fluorocinnamic acid - IR and Mass Spectra." National Institute of Standards and Technology. Link
BenchChem. "Spectroscopic analysis comparison of different cinnamic acid derivatives." BenchChem Technical Guides. Link
PubChem. "4-Chlorocinnamic acid Compound Summary." National Library of Medicine. Link
Sigma-Aldrich. "Product Specification: Trans-4-Bromocinnamic acid." Merck KGaA. Link
Proper waste management is a critical component of laboratory safety and environmental stewardship. For researchers and drug development professionals working with halogenated building blocks like 2-Bromo-4,5-difluorocin...
Author: BenchChem Technical Support Team. Date: March 2026
Proper waste management is a critical component of laboratory safety and environmental stewardship. For researchers and drug development professionals working with halogenated building blocks like 2-Bromo-4,5-difluorocinnamic acid , disposal is not merely about discarding a chemical; it requires strict adherence to Environmental Health and Safety (EHS) protocols to prevent dangerous cross-reactions and ensure compliance with environmental regulations.
This guide provides a comprehensive, step-by-step operational plan for the safe segregation, containerization, and disposal of 2-Bromo-4,5-difluorocinnamic acid in a professional laboratory setting.
Physicochemical Profile & Waste Classification
To properly dispose of any chemical, you must first understand its classification. 2-Bromo-4,5-difluorocinnamic acid contains both bromine and fluorine atoms, firmly categorizing it as a Halogenated Organic Compound [1].
Property
Specification
Operational Impact for Disposal
Chemical Name
2-Bromo-4,5-difluorocinnamic acid
Must be written in full on waste labels; no abbreviations[2].
CAS Number
1418746-65-2
Used for exact EHS identification.
Waste Category
Halogenated Organic Waste
Must be strictly segregated from non-halogenated organics[1][3].
Halogen Content
Bromine (Br), Fluorine (F)
Requires specialized high-temperature incineration to prevent the release of toxic byproducts[1].
Incompatibilities
Strong oxidizers, strong bases
Never mix with inorganic acids, bases, or oxidizing waste streams[4].
Waste Segregation Logic
The fundamental rule of disposing of halogenated organics is segregation. Halogenated wastes are incinerated in highly regulated hazardous waste incinerators[1]. Mixing halogenated waste with non-halogenated waste drastically increases the cost of disposal for the institution and can compromise the integrity of the waste drums used for fuels blending[3].
Waste segregation decision matrix for 2-Bromo-4,5-difluorocinnamic acid.
Standard Operating Procedure: Laboratory Disposal Workflow
This protocol dictates the physical handling and logistical steps required to safely move 2-Bromo-4,5-difluorocinnamic acid from the laboratory bench to EHS custody.
Causality: Halogenated organic compounds are strictly regulated under EPA guidelines (e.g., 40 CFR § 268.32) due to their environmental persistence and the risk of dioxin/furan formation if improperly incinerated[5].
Assess the Matrix: Determine if the 2-Bromo-4,5-difluorocinnamic acid is a pure solid, a solid mixture (e.g., contaminated silica gel from chromatography), or dissolved in a solvent (e.g., dichloromethane, ethyl acetate)[1][6].
Select the Stream:
If liquid: Direct the waste to the Green-labeled Halogenated Organic Waste carboy (or your institution's equivalent color-coding)[1]. Even if the primary solvent is non-halogenated (like ethyl acetate), the presence of the brominated/fluorinated solute classifies the entire mixture as halogenated waste[3].
If solid: Direct the waste to a dedicated solid hazardous waste container[6].
Phase 2: Containerization
Causality: Improper containerization leads to volatile emissions, exposing lab personnel to hazardous vapors and violating OSHA/EPA vapor-tight mandates[2].
Verify Compatibility: Ensure the waste container is compatible with the waste. Glass or high-density polyethylene (HDPE) are standard for halogenated organics[4].
Transfer Safely: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of any associated solvent vapors or chemical dust[2].
Seal the Container: Keep all chemical waste containers closed at all times except when waste is being actively added. The container must be strictly "vapor tight" and "spill proof"[2].
Phase 3: Labeling and Documentation
Causality: EHS personnel cannot legally or safely transport "unknown" chemicals. Unlabeled waste triggers severe regulatory fines and requires costly analytical testing prior to disposal[3].
Immediate Labeling: Label the chemical waste container before or at the exact time the first drop of waste is added[2].
Explicit Nomenclature: Write "Hazardous Waste" clearly on the label[3]. List all chemical constituents completely. Write "2-Bromo-4,5-difluorocinnamic acid" and the names of any solvents used. Do not use abbreviations or chemical formulas [2].
Volume Tracking: If utilizing a composite waste sheet for a large carboy, log the estimated mass or volume of the 2-Bromo-4,5-difluorocinnamic acid added[1].
Phase 4: Storage and EHS Handoff
Secondary Containment: Store the sealed, labeled waste container in secondary containment (e.g., a plastic bin) to catch any potential leaks.
Segregated Storage: Store the halogenated waste in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, bleach, or oxidizing agents[2].
Pickup Request: Once the container is 80% full, do not add more waste. Submit a hazardous waste pickup request to your institutional EHS department.
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-4,5-difluorocinnamic Acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 2-Bromo-4,5-difluorocinnamic acid, a halogenated aromatic compound, r...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 2-Bromo-4,5-difluorocinnamic acid, a halogenated aromatic compound, represents a class of molecules with significant potential in medicinal chemistry. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) when working with this compound.
Hazard Profile of 2-Bromo-4,5-difluorocinnamic Acid and Analogous Compounds
Acute Oral Toxicity : Similar compounds are classified as toxic or harmful if swallowed.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2][3][4][5][7][8]
Given these potential hazards, a multi-faceted approach to personal protection is paramount, focusing on preventing exposure through inhalation, skin contact, and eye contact.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision-making process that considers the specific manipulations being performed. The following sections detail the selection rationale for each type of PPE.
Hand Protection: The First Line of Defense
Chemical-resistant gloves are a fundamental requirement when handling 2-Bromo-4,5-difluorocinnamic acid. The choice of glove material is critical and should be based on its resistance to halogenated and aromatic hydrocarbons.
Nitrile Gloves : Nitrile is often the preferred material for incidental contact with a wide range of chemicals due to its good chemical resistance and dexterity.[9] It provides a suitable barrier for handling small quantities of the solid compound or for brief contact with solutions.
Neoprene Gloves : For tasks involving larger quantities or prolonged contact, neoprene gloves offer good protection against most hazardous chemicals, including acids and hydrocarbons.[9]
Polyvinyl Alcohol (PVA) Gloves : PVA gloves are an excellent choice for handling aromatic and chlorinated solvents, which may be used to dissolve 2-Bromo-4,5-difluorocinnamic acid.[9][10] However, it is crucial to note that PVA gloves are not resistant to water-based solutions.[9][10]
Glove Selection and Use Protocol:
Consult the SDS : Always refer to the Safety Data Sheet for specific glove recommendations if available.
Inspect Before Use : Before every use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[1][5][7]
Proper Donning and Doffing : Ensure proper technique is used when putting on and removing gloves to avoid contaminating the skin.
Avoid Cross-Contamination : Do not touch surfaces such as doorknobs, phones, or keyboards with gloved hands.
Dispose of Properly : Dispose of used gloves in the designated hazardous waste container.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given that 2-Bromo-4,5-difluorocinnamic acid is a solid that can form dust and is likely to cause serious eye irritation, robust eye and face protection is mandatory.
Safety Glasses with Side Shields : For handling small quantities of the solid in a well-ventilated area with minimal risk of splashing, safety glasses with side shields that meet ANSI Z87.1 or EN 166 standards provide a minimum level of protection.[11] However, they do not provide a complete seal and are not suitable for all situations.[10]
Chemical Splash Goggles : When working with solutions of the compound, or when there is a potential for generating dust or aerosols, chemical splash goggles are required.[10] Goggles provide a seal around the eyes, offering superior protection against splashes and airborne particles.[10]
Face Shield : A face shield should be worn in conjunction with chemical splash goggles when handling larger quantities of the compound or when there is a significant risk of a splash or energetic reaction.[12][13]
Protective Clothing: Minimizing Skin Exposure
A laboratory coat is the minimum requirement for protective clothing when handling 2-Bromo-4,5-difluorocinnamic acid.[9]
Standard Laboratory Coat : A flame-resistant lab coat made of materials like cotton or a polyester/cotton blend is suitable for general use.
Chemical-Resistant Apron : When there is a risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended.[9]
Full-Body Protection : For large-scale operations or in the event of a spill, a chemical-resistant suit may be necessary.[11]
As 2-Bromo-4,5-difluorocinnamic acid may cause respiratory irritation, all handling of the solid compound that could generate dust should be performed in a certified chemical fume hood.[1]
Chemical Fume Hood : This is the primary engineering control to prevent inhalation of hazardous dust and vapors.
Respirator : If work cannot be conducted in a fume hood, or in the event of a spill, respiratory protection will be necessary. The type of respirator will depend on the concentration of airborne contaminants.
N95 Respirator : For low levels of dust, an N95 respirator may be sufficient.
Half-Mask or Full-Facepiece Respirator with appropriate cartridges : For higher concentrations or when working with volatile solutions, a half-mask or full-facepiece air-purifying respirator with cartridges rated for organic vapors and acid gases should be used.[13][14] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[9]
Summary of PPE Recommendations
Task
Hand Protection
Eye/Face Protection
Protective Clothing
Respiratory Protection
Weighing and transferring small quantities of solid
Nitrile gloves
Safety glasses with side shields
Laboratory coat
Chemical fume hood
Preparing solutions
Neoprene or PVA gloves (depending on solvent)
Chemical splash goggles
Laboratory coat
Chemical fume hood
Large-scale reactions or transfers
Neoprene or PVA gloves (double-gloving recommended)
Chemical splash goggles and face shield
Laboratory coat and chemical-resistant apron
Chemical fume hood
Spill cleanup
Neoprene or other heavy-duty chemical-resistant gloves
Chemical splash goggles and face shield
Chemical-resistant suit or coveralls
Half-mask or full-facepiece respirator with appropriate cartridges
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 2-Bromo-4,5-difluorocinnamic acid.
Operational and Disposal Plans
Safe Handling Procedures
Always work in a well-ventilated area, preferably a certified chemical fume hood.[1][2][7][8]
Wear appropriate PPE as outlined in the table above.
For a solid spill, carefully sweep or scoop the material into a labeled container for disposal. Avoid raising dust.
For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.[2][8][12]
Decontaminate the spill area with a suitable solvent, followed by soap and water.
All materials used for cleanup should be disposed of as hazardous waste.[2]
Waste Disposal
All waste containing 2-Bromo-4,5-difluorocinnamic acid must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][2][5][15]
Collect waste in a clearly labeled, sealed container.
Do not mix with incompatible waste streams.
Consult your institution's environmental health and safety department for specific disposal procedures.
By adhering to these guidelines, researchers can safely handle 2-Bromo-4,5-difluorocinnamic acid, minimizing the risk of exposure and ensuring a safe and productive laboratory environment.
References
Personal Protective Equipment Selection Guide. (2015, July 22).
SAFETY DATA SHEET - Fisher Scientific. (2009, July 7).
Enviro Tech - SAFETY DATA SHEET.
Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University.
Personal Protective Equipment | US EPA. (2025, September 12).
SAFETY DATA SHEET - ThermoFisher. (2025, October 8).
SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
SAFETY DATA SHEET - ThermoFisher. (2025, September 15).